molecular formula C7H6BrN3 B581494 7-Bromo-1H-indazol-3-amine CAS No. 1234616-28-4

7-Bromo-1H-indazol-3-amine

カタログ番号: B581494
CAS番号: 1234616-28-4
分子量: 212.05
InChIキー: ADBDLGMVAZJRKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-1H-indazol-3-amine (CAS 1234616-28-4) is a high-value brominated indazole derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research. The 1H-indazol-3-amine core is a privileged scaffold recognized for its effective binding to the hinge region of kinases, making it a critical fragment in the design of targeted therapies . The bromine substituent at the 7-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki reactions, enabling the exploration of structure-activity relationships and the synthesis of diverse compound libraries . This compound is a closely related analog of 7-Bromo-4-chloro-1H-indazol-3-amine, an important intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections . More broadly, the 3-aminoindazole structure is found in several biologically active molecules, including the tyrosine kinase inhibitor Linifanib, which is used to suppress tumor growth . Researchers utilize this compound as a key starting material for the development of novel therapeutic agents targeting cancer and other diseases. Please note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-bromo-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBDLGMVAZJRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720969
Record name 7-Bromo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-28-4
Record name 7-Bromo-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-1H-indazol-3-amine (CAS 1234616-28-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1H-indazol-3-amine is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold, particularly the 3-aminoindazole motif, is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP, enabling it to effectively interact with the ATP-binding pocket of a wide array of protein kinases.[1] While specific biological data for this compound is limited in publicly accessible literature, its structural features strongly suggest its potential as a valuable building block for the synthesis of potent and selective kinase inhibitors.[1] This guide provides a comprehensive overview of the available physicochemical data, inferred biological relevance, and detailed experimental protocols for the synthesis and evaluation of compounds within this class.

Core Compound Properties

This compound is a solid at room temperature.[2] Its key chemical and physical properties are summarized below, compiled from various chemical data sources.

PropertyValueSource(s)
CAS Number 1234616-28-4[3]
Molecular Formula C₇H₆BrN₃[4]
Molecular Weight 212.05 g/mol [3]
IUPAC Name This compound[3]
SMILES C1=CC2=C(C(=C1)Br)NN=C2N[3]
InChI Key ADBDLGMVAZJRKR-UHFFFAOYSA-N[3]
Predicted Boiling Point 431.3 ± 25.0 °C at 760 mmHg[4]
Predicted Density 1.9 ± 0.1 g/cm³[3]
Predicted pKa 12.71 ± 0.40[4]
Predicted LogP 1.83770[4]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2–8 °C[4]

Biological Significance and Potential Applications

The indazole ring system is a cornerstone in the development of therapeutics, with numerous derivatives approved for clinical use or in clinical trials for a range of diseases, particularly cancer.[5] The 3-aminoindazole scaffold, present in this compound, is a key pharmacophore that often serves as an effective hinge-binding fragment in kinase inhibitors.[6]

While direct experimental evidence for this compound is scarce, the broader family of bromo-indazole derivatives has been extensively studied as inhibitors of various protein kinases. These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. For instance, derivatives of 6-bromo-1H-indazole have shown potent inhibitory activity against Polo-like kinase 4 (PLK4), a key regulator of centrosome duplication, and other kinases involved in cell cycle progression and proliferation.[7][8]

Therefore, this compound is a compound of high interest for:

  • Scaffold for Kinase Inhibitor Libraries: Its structure is ideal for elaboration through medicinal chemistry to generate libraries of potential inhibitors targeting various kinases.

  • Fragment-Based Drug Discovery: It can be used as a starting fragment for the development of novel therapeutics.

  • Structure-Activity Relationship (SAR) Studies: The 7-bromo substitution provides a handle for synthetic modification to explore SAR and optimize binding affinity and selectivity for target kinases.[9]

The diagram below illustrates a generalized workflow for the discovery of kinase inhibitors, a process for which this compound is a suitable starting point.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase A Scaffold Selection (e.g., this compound) B Library Synthesis (Medicinal Chemistry) A->B C High-Throughput Screening (Biochemical Assays) B->C D Hit Identification C->D E Hit-to-Lead Optimization (SAR Studies) D->E Confirmed Hits F In Vitro Profiling (Selectivity, ADME) E->F G Lead Candidate F->G H In Vivo Efficacy (Animal Models) G->H I Toxicology Studies H->I J IND Candidate I->J

Workflow for Kinase Inhibitor Drug Discovery.

Inferred Signaling Pathway Involvement

Given the prevalence of indazole-based compounds as kinase inhibitors, it is highly probable that derivatives of this compound would target key signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/AKT pathways. These pathways regulate fundamental cellular processes including proliferation, survival, and apoptosis.

The diagram below depicts a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for indazole-based cancer therapeutics. Inhibition of kinases like PI3K or AKT would block downstream signaling, leading to decreased cell proliferation and increased apoptosis.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Inhibitor Indazole-based Inhibitor (Derived from Core Scaffold) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

References

An In-depth Technical Guide to 7-Bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive overview of the molecular structure, properties, and synthesis of 7-Bromo-1H-indazol-3-amine, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Identity and Physicochemical Properties

This compound is a brominated derivative of the indazole scaffold, a bicyclic heterocyclic aromatic organic compound. The presence of the amine and bromo functional groups makes it a versatile building block in medicinal chemistry.

Table 1: Core Molecular Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1234616-28-4[1][2][3][4]
Molecular Formula C₇H₆BrN₃[1][2]
Molecular Weight 212.05 g/mol [1][2]
Canonical SMILES C1=CC2=C(C(=C1)Br)NN=C2N[1]
InChI Key ADBDLGMVAZJRKR-UHFFFAOYSA-N[1]

Table 2: Physicochemical Data

PropertyValue
Density 1.9 ± 0.1 g/cm³[5]
Boiling Point (Predicted) 431.3 ± 25.0 °C at 760 mmHg[2][5]
pKa (Predicted) 12.71 ± 0.40[2]
LogP (Predicted) 1.83770[2]
Polar Surface Area (PSA) 55.43 Ų[2]
Flash Point (Predicted) 214.7 ± 23.2 °C[5]

Molecular Structure Visualization

The molecular structure of this compound consists of a bicyclic indazole core, with a bromine atom substituted at position 7 and an amine group at position 3.

Molecular structure of this compound.

Synthesis and Experimental Protocols

While a direct protocol for this compound is not extensively detailed in readily available literature, a practical synthesis for the closely related and structurally significant analog, 7-bromo-4-chloro-1H-indazol-3-amine , has been described. This compound serves as a crucial intermediate in the synthesis of Lenacapavir, a potent anti-HIV therapeutic.[6][7][8] The methodology, demonstrated on a hundred-gram scale, is highly relevant for professionals in drug development.

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine [6][7][8]

This synthesis is a two-step process starting from 2,6-dichlorobenzonitrile.

Step 1: Regioselective Bromination

  • Reactants : 2,6-dichlorobenzonitrile, N-Bromosuccinimide (NBS), and Sulfuric Acid (H₂SO₄).[7]

  • Procedure : Mild bromination conditions are employed by treating 2,6-dichlorobenzonitrile with NBS in sulfuric acid.[7] This reaction regioselectively yields 3-bromo-2,6-dichlorobenzonitrile.

  • Yield : This step affords the bromide product in a 76–81% yield.[7]

Step 2: Regioselective Cyclization

  • Reactants : 3-bromo-2,6-dichlorobenzonitrile, Hydrazine, and 2-Methyltetrahydrofuran (2-MeTHF) as the solvent.[7]

  • Procedure : The intermediate from Step 1 undergoes a regioselective cyclization reaction with hydrazine in 2-MeTHF.[7] This heterocycle formation step produces the desired 7-bromo-4-chloro-1H-indazol-3-amine.

  • Yield : The desired 3-aminoindazole regioisomer is obtained in a 50–56% isolated yield with a purity of up to 98%.[7]

  • Overall Yield : The two-step sequence results in an overall isolated yield of 38–45%.[6][7][8]

A significant advantage of this protocol is the elimination of the need for column chromatography for purification, making it a practical and economical route for large-scale production.[6][7]

synthesis_workflow start 2,6-Dichlorobenzonitrile step1 Regioselective Bromination (NBS / H₂SO₄) start->step1 intermediate 3-Bromo-2,6-dichlorobenzonitrile step1->intermediate step2 Regioselective Cyclization (Hydrazine / 2-MeTHF) intermediate->step2 product 7-Bromo-4-chloro-1H-indazol-3-amine step2->product

Synthesis workflow for a key structural analog.

Biological Relevance and Applications

The indazole scaffold is a prominent feature in many biologically active compounds. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine is particularly noteworthy due to its role as a key fragment in the production of Lenacapavir.[6][8] Lenacapavir is a first-in-class, potent capsid inhibitor for the treatment of HIV-1 infections.[6][8] This connection underscores the importance of this compound and its analogs as valuable building blocks for the development of novel therapeutic agents.

The logical relationship for its application in drug development can be visualized as follows:

logical_relationship A This compound Analogs (e.g., 7-bromo-4-chloro-1H-indazol-3-amine) B Key Heterocyclic Fragment A->B serves as C Synthesis of Lenacapavir B->C is used in D Potent HIV-1 Capsid Inhibitor C->D produces E Therapeutic Application for HIV-1 D->E leads to

Application pathway in HIV-1 drug development.

References

7-Bromo-1H-indazol-3-amine: A Technical Guide to Physicochemical Properties and Solubility Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for 7-Bromo-1H-indazol-3-amine. Due to the limited publicly available quantitative solubility data for this compound, this document also presents a comprehensive, generalized experimental protocol for determining the aqueous and organic solvent solubility of crystalline, poorly soluble compounds like this compound. This guide is intended to be a valuable resource for researchers in drug discovery and development.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆BrN₃PubChem
Molecular Weight 212.05 g/mol PubChem
CAS Number 1234616-28-4PubChem[1]
Predicted Boiling Point 431.3 ± 25.0 °CLookChem[2]
Predicted pKa 12.71 ± 0.40LookChem[2]
Predicted LogP 1.83770LookChem[2]
Density 1.867 g/cm³LookChem[2]
Physical Form Typically a powderSigma-Aldrich (for similar indazole compounds)[3]
Storage Temperature 2–8 °C under inert gasLookChem[2]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol for determining the thermodynamic (equilibrium) solubility of a crystalline compound such as this compound. This method is considered the "gold standard" for solubility measurement.

1. Objective: To determine the equilibrium solubility of a test compound in a selected solvent system at a controlled temperature.

2. Materials:

  • Test compound (e.g., this compound), solid and crystalline

  • Selected solvent(s) (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps (e.g., glass HPLC vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Mobile phase for HPLC

  • Reference standards of the test compound

3. Procedure:

3.1. Preparation of Saturated Solutions:

  • Weigh an excess amount of the solid test compound into a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24-48 hours is recommended, though longer times may be necessary for some compounds.

3.2. Sample Collection and Preparation:

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

  • Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

  • Dilute the filtered sample with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

3.3. Quantification:

  • Prepare a series of calibration standards of the test compound with known concentrations in the same solvent.

  • Analyze the calibration standards and the diluted sample(s) using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

  • Determine the concentration of the test compound in the diluted sample by interpolating its analytical response on the calibration curve.

4. Data Analysis and Reporting:

  • Calculate the solubility of the test compound in the original undiluted sample, taking into account the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

  • The experiment should be performed in replicate (e.g., n=3) to assess the precision of the measurement. Report the mean solubility and the standard deviation.

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis & Quantification cluster_result Result A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial B->C D Incubate with shaking at constant temperature (e.g., 24-48h) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm filter F->G H Dilute filtrate G->H J Analyze samples and standards (e.g., HPLC) H->J I Prepare calibration standards I->J K Generate calibration curve J->K L Determine sample concentration K->L M Calculate Solubility (mg/mL or µM) L->M

References

Spectroscopic Profile of 7-Bromo-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromo-1H-indazol-3-amine (CAS No. 1234616-28-4), a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the predicted and expected spectroscopic characteristics of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural features, including the indazole core, a bromine substituent, and an amine group, make it a versatile building block for the synthesis of bioactive molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development workflow. This guide presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Predicted Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. The presence of bromine with its characteristic isotopic pattern (approximately 1:1 ratio of 79Br and 81Br) would result in doublet peaks for bromine-containing ions, separated by 2 Da.

Adduct Predicted m/z (79Br) Predicted m/z (81Br)
[M+H]⁺211.9818213.9797
[M+Na]⁺233.9637235.9617
[M+K]⁺249.9377251.9356
[M-H]⁻209.9672211.9652

Expected ¹H and ¹³C NMR Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following tables outline the expected chemical shifts (δ) for the ¹H and ¹³C nuclei of this compound. These predictions are based on the analysis of its chemical structure, established principles of NMR spectroscopy, and data from analogous indazole derivatives. The numbering convention for the indazole ring is used for assignments.

Expected ¹H NMR Data (Solvent: DMSO-d₆)

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~7.5Doublet (d)~8.0
H-5~7.0Triplet (t)~7.5
H-6~7.2Doublet (d)~7.0
NH₂~5.5Broad Singlet (br s)-
NH~12.0Broad Singlet (br s)-

Expected ¹³C NMR Data (Solvent: DMSO-d₆)

Carbon Expected Chemical Shift (δ, ppm)
C-3~150
C-3a~120
C-4~125
C-5~120
C-6~130
C-7~100
C-7a~140

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The table below lists the anticipated vibrational frequencies.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (amine & indazole)3400 - 3200Medium - Strong, Broad
C-H Stretch (aromatic)3100 - 3000Medium
C=C Stretch (aromatic)1620 - 1580Medium
N-H Bend (amine)1650 - 1550Medium
C-N Stretch1350 - 1250Medium - Strong
C-Br Stretch700 - 500Medium - Strong

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

5.1 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise (typically 1024 or more scans).

    • Process the data similarly to the ¹H spectrum.

5.2 IR Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

5.3 Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solution may need to be further diluted depending on the ionization technique and instrument sensitivity.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or introduce it via a liquid chromatograph (LC-MS).

    • Acquire data in both positive and negative ion modes to observe different adducts.

    • Scan over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

    • For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR mass analyzer to obtain accurate mass measurements for elemental composition determination.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the key structural features of this compound relevant to its spectroscopic characterization.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structural_Features cluster_molecule This compound cluster_signals Spectroscopic Signals Molecule Aromatic_Protons Aromatic Protons (¹H NMR: ~7.0-7.5 ppm) Molecule->Aromatic_Protons Amine_Protons Amine/Indazole Protons (¹H NMR & IR N-H Stretch) Molecule->Amine_Protons Aromatic_Carbons Aromatic Carbons (¹³C NMR: ~100-140 ppm) Molecule->Aromatic_Carbons C_Br_Bond C-Br Bond (IR Stretch: ~700-500 cm⁻¹) Molecule->C_Br_Bond Molecular_Ion Molecular Ion Peak (MS: m/z ~211/213) Molecule->Molecular_Ion

Caption: Key structural features of this compound and their corresponding spectroscopic signals.

The Biological Activity of Substituted 3-Aminoindazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1] Among these, substituted 3-aminoindazoles have garnered significant attention, particularly in the realm of oncology, due to their potent and often selective biological activities. These compounds have emerged as versatile synthons for creating complex nitrogen-based heterocycles, leading to the development of numerous therapeutic candidates.[2][3] This technical guide provides an in-depth exploration of the biological activities of substituted 3-aminoindazoles, focusing on their mechanism of action, quantitative biological data, experimental protocols, and key structure-activity relationships.

Core Mechanism of Action: Kinase Inhibition

A substantial body of research has identified substituted 3-aminoindazoles as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[4]

The primary mechanism involves the 3-aminoindazole moiety acting as a "hinge-binder."[1] It forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a conserved motif essential for anchoring ATP. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's active site and preventing phosphorylation of downstream substrates.

Several advanced 3-aminoindazole-based inhibitors have been specifically designed to target the "DFG-out" inactive conformation of the kinase activation loop.[5] This approach offers a path to overcoming drug resistance, particularly against mutations in the "gatekeeper" residue of the kinase, which often sterically hinder the binding of conventional inhibitors.[5] By binding to this inactive state, these inhibitors lock the kinase in a non-functional conformation, providing potent and durable inhibition.

Key Biological Activities and Therapeutic Applications

The versatility of the 3-aminoindazole scaffold has led to the discovery of compounds with a wide spectrum of biological activities.

Anticancer Activity

The most extensively studied application of substituted 3-aminoindazoles is in cancer therapy. Their ability to inhibit a range of protein kinases makes them powerful anti-proliferative and pro-apoptotic agents.[6]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Many derivatives are potent inhibitors of RTKs like FLT3, PDGFRα, c-Kit, and VEGFR2, which are key drivers in various hematological malignancies and solid tumors.[5][7] For example, compounds have been developed that show single-digit nanomolar efficacy against FLT3 and c-Kit, crucial targets in acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST), respectively.[5]

  • BCR-ABL Inhibition: Substituted 3-aminoindazoles have been engineered to be highly effective against the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). Notably, research has yielded pan-BCR-ABL inhibitors that are active against the T315I "gatekeeper" mutation, a common cause of resistance to standard therapies like imatinib.[8]

  • Other Kinase Targets: The scaffold has been successfully adapted to target other kinase families, including Fibroblast Growth Factor Receptors (FGFR), Aurora Kinases, Cyclin-Dependent Kinases (CDKs), and IKKα, highlighting its broad applicability in oncology.[7][9][10]

Anti-inflammatory and Analgesic Activity

Certain 3-aminoindazole derivatives have demonstrated significant analgesic, anti-inflammatory, and antipyretic properties.[11] These effects are often superior to and better tolerated than earlier, simpler aminoindazole compounds. This suggests potential applications in treating inflammatory conditions and pain management.

Other Reported Activities

While oncology and inflammation are the primary focus areas, the biological activity of this class of compounds is not limited. Research has also pointed towards:

  • Antimicrobial and Antifungal Activity [12]

  • Butyrylcholinesterase (BChE) Inhibition , with potential relevance for Alzheimer's disease.[7]

  • PI3Kδ Inhibition , with demonstrated efficacy in preclinical models of hepatocellular carcinoma.[13]

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro and cellular activities of representative substituted 3-aminoindazoles.

Table 1: Kinase Inhibitory Activity of Selected 3-Aminoindazoles

CompoundTarget KinaseAssay TypeIC50 / Ki ValueCitation
Compound I ABLWTEnzymeIC50 = 4.6 nM[8]
ABLT315IEnzymeIC50 = 227 nM[8]
AKE-72 (5) BCR-ABLWTEnzymeIC50 < 0.5 nM[8]
BCR-ABLT315IEnzymeIC50 = 9 nM[8]
27a FGFR1EnzymeIC50 < 4.1 nM[9]
FGFR2EnzymeIC50 = 2.0 nM[9]
14d FGFR1EnzymeIC50 = 5.5 nM[9]
SU1261 IKKαEnzymeKi = 10 nM[10]
IKKβEnzymeKi = 680 nM[10]
SU1349 IKKαEnzymeKi = 16 nM[10]
IKKβEnzymeKi = 3352 nM[10]

Table 2: Anti-proliferative Activity of Selected 3-Aminoindazoles

CompoundCell LineCell TypeAssay TypeGI50 / EC50 / IC50 ValueCitation
4 MOLM13Human Leukemia (FLT3-ITD)ProliferationEC50 = 5 nM[5]
Ba/F3-PDGFRα-T674MMurine Pro-BProliferationEC50 = 17 nM[5]
Ba/F3-Kit-T670IMurine Pro-BProliferationEC50 = 198 nM[5]
6o K562Human CMLMTTIC50 = 5.15 µM[6]
HEK-293Normal Human KidneyMTTIC50 = 33.2 µM[6]
15 Ba/F3 (Parental)Murine Pro-BProliferationEC50 = 120 nM[5]
27a KG-1Human AMLProliferationIC50 = 25.3 nM[9]
SNU-16Human Gastric CarcinomaProliferationIC50 = 77.4 nM[9]
55a/b (Urea Derivs.) VariousVarious Cancer LinesProliferationIC50 = 0.0083–1.43 μM[9]
VIb-d HeLaHuman Cervical CancerMTTIC50 = 10.64 - 33.62 µM[14]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are generalized protocols based on common practices cited in the literature.

General Synthesis of Substituted 3-Aminoindazoles

The synthesis of N-acyl-3-aminoindazole derivatives often follows a multi-step pathway involving standard organic chemistry reactions.[5][7]

  • Indazole Formation: A common starting point is the reaction of a substituted fluorobenzonitrile with hydrazine hydrate to form the core 3-aminoindazole ring. For example, 5-bromo-2-fluorobenzonitrile reacts with hydrazine to yield 5-bromo-3-aminoindazole.[7]

  • Suzuki Coupling: A palladium-catalyzed Suzuki coupling is frequently employed to introduce aryl or heteroaryl substituents onto the indazole core. The bromo-indazole intermediate is reacted with a suitable boronic acid (e.g., 3-ethoxycarbonylphenylboronic acid) to form a C-C bond.[5]

  • Amide Bond Formation: The final derivatization step typically involves an amide coupling reaction. The amino group on the indazole or a carboxylic acid group introduced via the Suzuki coupling can be reacted. For instance, an ester intermediate from the Suzuki coupling is first hydrolyzed to a carboxylic acid. This acid is then coupled with a desired amine using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) to yield the final product.[5][8]

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.

  • Reagents: Purified recombinant kinase, corresponding substrate (peptide or protein), ATP (often radiolabeled [γ-³²P]ATP or used in a system with a detection antibody), kinase assay buffer, and test compounds dissolved in DMSO.

  • Procedure:

    • The test compound is serially diluted in DMSO and pre-incubated with the kinase enzyme in the assay buffer for a defined period (e.g., 10-20 minutes) at room temperature to allow for binding.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is terminated by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, the phosphorylated substrate is captured on a filter membrane, and radioactivity is measured using a scintillation counter. Alternatively, fluorescence-based or luminescence-based methods (e.g., ADP-Glo™) or antibody-based detection (e.g., ELISA) can be used.

  • Data Analysis: The percentage of inhibition relative to a DMSO control is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cellular Proliferation (Cytotoxicity) Assay

These assays measure the effect of a compound on the growth and viability of cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., K562, MOLM13) or engineered cell lines (e.g., Ba/F3 expressing an oncogenic kinase) are cultured in appropriate media under standard conditions (37°C, 5% CO2).[5][6]

  • Assay Procedure (MTT Method): [6]

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight (for adherent cells).

    • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil) are included.[6]

    • The plates are incubated for a specified period (typically 48-72 hours).

    • After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for an additional 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan.

    • A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., ~570 nm). The absorbance is proportional to the number of viable cells. The IC50 or EC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Pathways and Workflows

Signaling Pathway

The diagram below illustrates a generalized signaling pathway for a Receptor Tyrosine Kinase (RTK) like PDGFR or FLT3. Substituted 3-aminoindazoles act by inhibiting the kinase domain, thereby blocking the entire downstream signaling cascade that promotes cell proliferation and survival.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, FLT3) ADP ADP RTK->ADP P Ras Ras RTK->Ras Phosphorylates PI3K PI3K RTK->PI3K Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Inhibitor Substituted 3-Aminoindazole Inhibitor->RTK Inhibits ATP Binding ATP ATP ATP->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Pro_Survival Cell Survival & Growth mTOR->Pro_Survival Pro_Proliferation Cell Proliferation mTOR->Pro_Proliferation Transcription->Pro_Proliferation

Caption: Generalized RTK signaling pathway inhibited by 3-aminoindazoles.

Experimental Workflow

The following flowchart outlines the typical drug discovery and development process for novel 3-aminoindazole-based kinase inhibitors.

Drug_Discovery_Workflow start Start: Target Identification design Structure-Based Design or Scaffold Hopping start->design synthesis Chemical Synthesis & Purification design->synthesis invitro In Vitro Screening: Kinase Inhibition Assays synthesis->invitro cellular Cellular Assays: Proliferation, Apoptosis invitro->cellular sar Structure-Activity Relationship (SAR) Analysis cellular->sar optimization Lead Optimization: Improve Potency & Selectivity sar->optimization Iterate adme In Vitro ADME/Tox: Metabolic Stability, Cytotoxicity sar->adme Promising Lead optimization->synthesis invivo In Vivo Efficacy: Xenograft Models adme->invivo end Preclinical Candidate invivo->end

Caption: Drug discovery workflow for 3-aminoindazole kinase inhibitors.

Structure-Activity Relationship (SAR)

This diagram illustrates the key structural components of a 3-aminoindazole-based kinase inhibitor and their roles in binding and activity.

Caption: Key structure-activity relationships for 3-aminoindazole inhibitors.

References

Potential Therapeutic Targets of 7-Bromo-1H-indazol-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various substituted indazoles, the 7-bromo-1H-indazol-3-amine core has emerged as a key building block in the development of novel therapeutics. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While the direct therapeutic applications of a wide range of this compound derivatives are still under investigation, their role as crucial intermediates and the biological activities of structurally related compounds suggest significant potential in antiviral and anticancer therapies.

Confirmed Therapeutic Target: HIV-1 Capsid

The most prominent and well-documented therapeutic application of a this compound derivative is in the synthesis of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor. Specifically, 7-bromo-4-chloro-1H-indazol-3-amine serves as a key intermediate in the chemical synthesis of this potent antiviral agent.[1][2][3][4][5][6]

Lenacapavir targets the HIV-1 capsid protein (p24), a crucial component of the virus that is involved in multiple stages of the viral lifecycle, including nuclear import, virus assembly, and the formation of a protective core for the viral genome. By binding to the capsid, Lenacapavir disrupts these processes, thereby inhibiting viral replication.

Quantitative Data: Lenacapavir Activity

While specific quantitative data for the this compound intermediate itself is not available in the context of direct biological activity, the efficacy of the final product, Lenacapavir, highlights the importance of this scaffold.

CompoundTargetAssayIC50 / EC50Cell Line
LenacapavirHIV-1 CapsidAntiviral Activity100 pMMT-4 cells
Experimental Protocol: HIV-1 p24-based ELISA

A common method to assess the in vitro efficacy of HIV-1 inhibitors is the p24 antigen capture enzyme-linked immunosorbent assay (ELISA).

Objective: To quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants as a measure of viral replication.

Methodology:

  • Cell Culture: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Infection: Cells are infected with a known titer of HIV-1 (e.g., NL4-3 strain) in the presence of serial dilutions of the test compound (e.g., Lenacapavir).

  • Incubation: The infected cells are incubated for a defined period (e.g., 4-7 days) to allow for viral replication.

  • Sample Collection: The cell culture supernatant is collected.

  • ELISA:

    • A 96-well plate is coated with a capture antibody specific for HIV-1 p24.

    • The plate is washed, and the collected supernatants are added to the wells.

    • After incubation, the plate is washed again, and a biotinylated detector antibody against p24 is added.

    • Following another incubation and wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added.

    • A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.

    • The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: The concentration of p24 in each well is determined from a standard curve. The EC50 value is calculated as the concentration of the compound that inhibits p24 production by 50% compared to the untreated control.

Signaling Pathway and Experimental Workflow

HIV_Lifecycle_Inhibition cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Integrase Integrase Capsid (p24) Capsid (p24) Nuclear Import Nuclear Import Capsid (p24)->Nuclear Import Disrupts Assembly Assembly Capsid (p24)->Assembly Disrupts Cell Entry Cell Entry Reverse Transcription Reverse Transcription Cell Entry->Reverse Transcription Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Transcription & Translation->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation Lenacapavir Lenacapavir Lenacapavir->Capsid (p24) Binds to ELISA_Workflow A Coat plate with capture antibody B Add cell culture supernatant A->B C Add biotinylated detector antibody B->C D Add Streptavidin-HRP C->D E Add TMB substrate D->E F Read absorbance at 450 nm E->F Anticancer_Pathway cluster_pathway Potential Anticancer Mechanism 7-bromo-1H-indazol-3-amine_derivative 7-bromo-1H-indazol-3-amine_derivative MDM2 MDM2 7-bromo-1H-indazol-3-amine_derivative->MDM2 Inhibits (?) Bcl2 Bcl-2 (Anti-apoptotic) 7-bromo-1H-indazol-3-amine_derivative->Bcl2 Downregulates (?) p53 p53 MDM2->p53 Degrades Bax Bax (Pro-apoptotic) p53->Bax Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Western_Blot_Logic cluster_exp Experimental Logic Compound_Treatment Treat cells with This compound derivative Protein_Expression_Change Changes in p53, MDM2, Bcl-2, and Bax levels Compound_Treatment->Protein_Expression_Change Leads to Apoptosis_Induction Induction of Apoptosis Protein_Expression_Change->Apoptosis_Induction Results in

References

An In-depth Technical Guide to 7-Bromo-1H-indazol-3-amine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of the Indazole Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. By screening low molecular weight fragments, FBDD allows for the exploration of chemical space with greater efficiency than traditional high-throughput screening. The indazole scaffold, and specifically 1H-indazol-3-amine derivatives, have garnered significant attention within the FBDD community. This is largely due to their ability to act as versatile hinge-binding motifs, particularly in the development of kinase inhibitors. The 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment in several successful drug discovery programs.[1]

This technical guide focuses on 7-Bromo-1H-indazol-3-amine , a promising yet underexplored fragment. The introduction of a bromine atom at the 7-position offers a valuable vector for chemical modification and optimization, providing a handle for synthetic elaboration to enhance potency and selectivity. While much of the recent literature has focused on the related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, as a key intermediate in the synthesis of the HIV capsid inhibitor Lenacapavir, the potential of the unsubstituted parent fragment in broader FBDD applications remains significant.[2][3][4][5] This guide will provide a comprehensive overview of the properties, synthesis, and potential applications of this compound in FBDD campaigns.

Physicochemical Properties of this compound

The suitability of a compound for use as a fragment is governed by a set of physicochemical parameters, often referred to as the "Rule of Three". This compound aligns well with these principles, making it an attractive candidate for inclusion in fragment libraries.

PropertyValueSource
Molecular Formula C₇H₆BrN₃[6][7][8]
Molecular Weight 212.05 g/mol [6][7][8]
XlogP (predicted) 1.9[9]
Hydrogen Bond Donors 2 (amine and indazole NH)
Hydrogen Bond Acceptors 3 (amine and indazole nitrogens)
Rotatable Bonds 0
Polar Surface Area (PSA) 55.43 Ų[6]
Predicted Boiling Point 431.3 ± 25.0 °C[6][10]
Predicted pKa 12.71 ± 0.40[6]
Predicted Density 1.867 g/cm³[6][10]

Synthesis of this compound

A general procedure for the synthesis of a related compound, 7-bromo-1H-indazole, involves the diazotization of 7-aminoindazole followed by a Sandmeyer-type reaction.[11] A potential synthetic approach to this compound could start from 2-amino-3-bromobenzonitrile.

Proposed Synthetic Pathway:

G A 2-Amino-3-bromobenzonitrile B This compound A->B Cyclization R Hydrazine Hydrate R->B

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted):

Materials:

  • 2-Amino-3-bromobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • To a solution of 2-amino-3-bromobenzonitrile in ethanol, add hydrazine hydrate.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute hydrochloric acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions such as solvent, temperature, and reaction time.

Application in Fragment-Based Drug Discovery: A Hypothetical Workflow

Given the favorable physicochemical properties of this compound and the known utility of the indazole-3-amine scaffold, a fragment-based screening campaign targeting a protein of interest, such as a kinase, can be envisioned.

G cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization A This compound Fragment Library B Biophysical Screen (e.g., DSF, SPR, NMR) A->B C Initial Hits B->C D Orthogonal Biophysical Screen (e.g., ITC, NMR) C->D E X-ray Crystallography D->E F Validated Hits with Structural Data E->F G Structure-Guided Design F->G H Synthesis of Analogs G->H I SAR Studies H->I J Lead Compounds I->J

Caption: A hypothetical workflow for a FBDD campaign.

Experimental Protocols for Fragment Screening

The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection. A typical screening cascade involves a primary screen to identify initial hits, followed by orthogonal methods for validation and characterization.

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening that measures the change in a protein's melting temperature (Tm) upon ligand binding.

Protocol:

  • Protein Preparation: Prepare the target protein at a concentration of 0.1-0.5 mg/mL in a suitable buffer with low salt concentration.

  • Fragment Plate Preparation: Prepare a 96- or 384-well plate with this compound and other fragments at a stock concentration of 100 mM in DMSO.

  • Assay Plate Preparation: In a 96- or 384-well PCR plate, mix the protein solution with a fluorescent dye (e.g., SYPRO Orange) and the fragment solution to a final fragment concentration of 100-500 µM. Include appropriate controls (protein + dye + DMSO, protein + dye + known binder).

  • Data Acquisition: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25 °C to 95 °C with a ramp rate of 1 °C/min). Monitor the fluorescence intensity as a function of temperature.

  • Data Analysis: Determine the Tm for each well by fitting the fluorescence curve. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates a potential binding event.

Hit Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic and affinity data for biomolecular interactions.

Protocol:

  • Sensor Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a dilution series of this compound and other initial hits in a running buffer containing a low percentage of DMSO to match the sample buffer.

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface. Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding response. For affinity determination, fit the equilibrium binding responses at different concentrations to a steady-state affinity model. For kinetics, fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir).

Structural Characterization: X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-guided lead optimization.

Protocol:

  • Protein Crystallization: Crystallize the target protein under conditions that yield well-diffracting crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer a protein crystal to a cryoprotectant solution containing a high concentration of this compound (typically 1-10 mM) for a defined period.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein. Build the fragment into the observed electron density and refine the structure.

  • Binding Mode Analysis: Analyze the refined structure to understand the specific interactions between this compound and the protein target.

Potential Biological Targets and Signaling Pathways

The 1H-indazol-3-amine scaffold is a well-established pharmacophore for kinase inhibitors. These compounds often act as "hinge-binders," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical structural element for ATP binding.

Given this precedent, this compound is a promising starting point for the development of inhibitors targeting various kinase families implicated in diseases such as cancer. For instance, derivatives of the indazole scaffold have been developed as inhibitors of Aurora kinases, Focal Adhesion Kinase (FAK), and Pim kinases.

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects A Growth Factor Receptor B RAS A->B C RAF B->C D MEK C->D E ERK D->E F Transcription Factors E->F G Gene Expression F->G H Cell Proliferation, Survival G->H I Indazole-based Kinase Inhibitor (e.g., ERK inhibitor) I->E Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

The diagram above illustrates a simplified representation of the MAPK/ERK signaling pathway, a crucial pathway in cell proliferation and survival that is often dysregulated in cancer. Kinases such as ERK are potential targets for inhibitors derived from fragments like this compound.

Conclusion

This compound represents a fragment with significant potential for fragment-based drug discovery. Its favorable physicochemical properties, coupled with the proven utility of the indazole-3-amine scaffold as a hinge-binding motif, make it an attractive starting point for the development of novel therapeutics, particularly kinase inhibitors. The bromine atom at the 7-position provides a strategic handle for synthetic elaboration, enabling the optimization of fragment hits into potent and selective lead compounds. This technical guide provides a framework for researchers to incorporate this compound into their FBDD campaigns, from initial screening to structural characterization and lead optimization. While direct experimental data for this specific fragment is limited in the public domain, the principles and protocols outlined here, based on extensive research into related compounds and methodologies, offer a robust starting point for its successful application in drug discovery.

References

The Medicinal Chemistry of 7-bromo-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the medicinal chemistry of 7-bromo-1H-indazol-3-amine is limited in publicly available scientific literature. The majority of current research focuses on its analog, 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the synthesis of the HIV-1 capsid inhibitor, Lenacapavir.[1][2][3][4][5][6] This guide will, therefore, provide a comprehensive overview of the broader, and medicinally significant, class of 3-aminoindazoles, to which this compound belongs. The principles, structure-activity relationships (SAR), and biological activities discussed herein are representative of the 3-aminoindazole scaffold and are intended to serve as a valuable resource for researchers interested in this chemical class.

Introduction to the 3-Aminoindazole Scaffold

The 3-aminoindazole core is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[2] This scaffold is a key component in numerous therapeutic agents and clinical candidates, demonstrating a wide range of activities including, but not limited to, potent kinase inhibition.[7] The 1H-indazole-3-amine structure is an effective hinge-binding fragment for many kinases, making it a valuable starting point for the design of novel inhibitors.[7]

Clinically relevant drugs and investigational compounds containing the indazole core include Axitinib, Linifanib, Niraparib, and Pazopanib, which are used in the treatment of various cancers.[8]

Synthesis of 3-Aminoindazoles

The synthesis of 3-aminoindazoles can be achieved through several synthetic routes. A common and effective method involves the cyclization of an ortho-substituted benzonitrile with hydrazine. For instance, the synthesis of the related 7-bromo-4-chloro-1H-indazol-3-amine is well-documented and proceeds via a two-step sequence involving regioselective bromination of 2,6-dichlorobenzonitrile followed by heterocycle formation with hydrazine.[1][2][3][4][6]

General Experimental Protocol for the Synthesis of a 3-Aminoindazole Derivative

The following protocol is a representative example for the synthesis of a substituted 3-aminoindazole, adapted from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.[9]

Step 1: Bromination of the Starting Benzonitrile

A solution of the appropriately substituted 2-halobenzonitrile is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a strong acid like sulfuric acid. The reaction is typically stirred at room temperature for several hours. Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration and washed to afford the brominated benzonitrile intermediate.

Step 2: Cyclization with Hydrazine

The brominated benzonitrile intermediate is then reacted with hydrazine hydrate in a suitable solvent, such as 2-methyltetrahydrofuran (2-MeTHF). The reaction mixture is heated, often to reflux, for several hours. After cooling, the product is typically isolated by filtration, washed with a suitable solvent, and dried to yield the desired 3-aminoindazole.

Biological Activity and Therapeutic Targets

The 3-aminoindazole scaffold is most prominently featured in the development of protein kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The 3-aminoindazole moiety can act as a bioisostere for other hinge-binding motifs, such as adenine, enabling it to effectively compete with ATP for binding to the kinase active site.

Kinase Inhibition

Derivatives of 3-aminoindazole have been shown to inhibit a wide range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs):

    • Vascular Endothelial Growth Factor Receptors (VEGFRs)

    • Platelet-Derived Growth Factor Receptors (PDGFRs)

    • Fibroblast Growth Factor Receptors (FGFRs)[10]

    • c-Met[11]

  • Non-Receptor Tyrosine Kinases:

    • Src family kinases

    • Abelson kinase (ABL), including mutant forms resistant to other inhibitors[12]

  • Serine/Threonine Kinases:

    • Aurora kinases[13]

The following table summarizes the inhibitory activity of some representative 3-aminoindazole derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Cell-Based AssayCell LineReference
28a c-Met1.8180 nM (inhibition of proliferation)EBC-1[11]
AKE-72 (5) BCR-ABLWT< 0.5< 10 nM (GI50)K-562[12]
AKE-72 (5) BCR-ABLT315I9290 nM (GI50)Ba/F3[12]
Compound 4 FLT3-< 10 nM (EC50)MOLM13[14]
Compound 4 PDGFRα-T674M-< 10 nM (EC50)Ba/F3[14]
Compound 14c FGFR19.8--[8]
Compound 27a FGFR1< 4.125.3 nM (IC50)KG-1[8]
Compound 27a FGFR22.077.4 nM (IC50)SNU-16[8]
Compound 6o --5.15 µM (IC50)K562[7]

Structure-Activity Relationships (SAR)

The biological activity of 3-aminoindazole derivatives can be significantly modulated by the nature and position of substituents on the indazole ring and on the groups attached to the 3-amino position.

A general workflow for a medicinal chemistry campaign starting from a 3-aminoindazole core is depicted below.

SAR_Workflow cluster_0 Initial Phase cluster_1 Optimization Phase Start 3-Aminoindazole Core Lib_Syn Library Synthesis Start->Lib_Syn Derivatization HTS High-Throughput Screening Lib_Syn->HTS Hit_ID Hit Identification HTS->Hit_ID SAR_Study SAR-Guided Analogue Synthesis Hit_ID->SAR_Study Active Compounds Bio_Assay In Vitro Biological Assays (e.g., Kinase Assays) SAR_Study->Bio_Assay Lead_Opt Lead Optimization Bio_Assay->Lead_Opt Lead_Opt->SAR_Study Iterative Refinement ADMET ADMET Profiling Lead_Opt->ADMET Preclinical Preclinical Development ADMET->Preclinical Candidate Selection

Figure 1. A generalized workflow for the discovery and optimization of 3-aminoindazole-based inhibitors.

Key SAR Insights for 3-Aminoindazole-Based Kinase Inhibitors:
  • Substituents on the Indazole Ring: The nature and position of substituents on the phenyl ring of the indazole core can significantly impact potency and selectivity. For example, in a series of FGFR1 inhibitors, the presence of a fluorine at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency.[8]

  • Modifications at the 3-Amino Group: Acylation or urea formation at the 3-amino position is a common strategy to introduce functionalities that can interact with the solvent-exposed region of the kinase active site or with other parts of the ATP-binding pocket.

  • Introduction of Side Chains: The addition of side chains, often via Suzuki coupling to a halogenated indazole precursor, allows for the exploration of interactions with specific sub-pockets of the target kinase, leading to enhanced potency and selectivity. For instance, the nature of the substituent on a 3-trifluoromethylphenyl ring attached to the indazole core greatly affects the inhibitory potency against the ABL T315I mutant.

Signaling Pathways

Given that 3-aminoindazoles are potent inhibitors of various kinases, they can modulate numerous signaling pathways that are critical for cell growth, proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by 3-aminoindazole-based inhibitors.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Grb2_Sos Grb2/SOS P_RTK->Grb2_Sos Recruits PI3K PI3K P_RTK->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation Ligand Growth Factor (e.g., VEGF, PDGF, FGF) Ligand->RTK Binds Inhibitor 3-Aminoindazole Inhibitor Inhibitor->RTK Inhibits

Figure 2. A simplified diagram of a generic RTK signaling pathway and the point of intervention for 3-aminoindazole-based inhibitors.

Conclusion

While specific data on the medicinal chemistry of this compound remains elusive, the broader class of 3-aminoindazoles represents a highly valuable and versatile scaffold for the development of therapeutic agents, particularly kinase inhibitors. The synthetic accessibility of this core, coupled with the rich possibilities for structural modification, ensures its continued importance in drug discovery. Further investigation into the specific properties and potential applications of this compound and its derivatives is warranted and may uncover novel biological activities. This guide provides a foundational understanding of the medicinal chemistry of the 3-aminoindazole scaffold, which should empower researchers to explore this promising area of chemical biology.

References

Methodological & Application

Application Notes and Protocols for the Scale-Up Synthesis of 7-Bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 7-Bromo-1H-indazol-3-amine, a key intermediate in the development of various pharmaceutical compounds. The featured synthesis route is a robust and efficient two-step process commencing with the commercially available 2-amino-6-fluorobenzonitrile. This method, adapted from scalable syntheses of similar indazole derivatives, avoids hazardous reagents and costly purification techniques, making it suitable for large-scale production.[1][2][3][4][5]

Introduction

3-Aminoindazoles are a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. Notably, derivatives of this compound are being investigated for their potential as kinase inhibitors and for other therapeutic applications. The development of a scalable and cost-effective synthesis for this intermediate is crucial for advancing drug discovery and development programs.

The protocol detailed below is based on the well-established reaction of a substituted o-fluorobenzonitrile with hydrazine hydrate to yield the corresponding 3-aminoindazole. This approach is favored for its high regioselectivity and amenability to scale-up.[1][3]

Synthesis Pathway

The synthesis of this compound is accomplished via a two-step pathway starting from 2-amino-6-fluorobenzonitrile. The first step involves a Sandmeyer reaction to replace the amino group with a bromine atom, yielding 2-bromo-6-fluorobenzonitrile. The subsequent step is a cyclization reaction with hydrazine hydrate to form the desired this compound.

Synthesis_Pathway A 2-Amino-6-fluorobenzonitrile B 2-Bromo-6-fluorobenzonitrile A->B 1. NaNO2, HBr 2. CuBr C This compound B->C Hydrazine Hydrate Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Bromo-6-fluorobenzonitrile cluster_step2 Step 2: Synthesis of this compound A1 Charge Reactor with 2-Amino-6-fluorobenzonitrile & HBr A2 Cool to 0-5 °C A1->A2 A3 Slowly Add NaNO₂ Solution A2->A3 A4 Diazotization (30 min) A3->A4 A6 Add Diazonium Salt to CuBr A4->A6 A5 Prepare CuBr Solution A5->A6 A7 Warm to RT & Stir (1-2h) A6->A7 A8 Reaction Quench (Ice-Water) A7->A8 A9 Ethyl Acetate Extraction A8->A9 A10 Wash (Water, Brine) A9->A10 A11 Dry & Concentrate A10->A11 A12 Purify (Optional) A11->A12 B1 Charge Reactor with 2-Bromo-6-fluorobenzonitrile & Solvent A12->B1 Intermediate Product B2 Add Hydrazine Hydrate B1->B2 B3 Heat to Reflux (4-12h) B2->B3 B4 Cool to Room Temperature B3->B4 B5 Precipitate/Concentrate B4->B5 B6 Filter & Wash with Water B5->B6 B7 Dry Product B6->B7

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 7-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-bromo-1H-indazol-3-amine is a critical heterocyclic building block in medicinal chemistry and drug development. Its structure is a key fragment in the synthesis of innovative therapeutic agents, most notably Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor[1][2]. The functionalization of the indazole core, particularly at the C7 position, is crucial for modulating the pharmacological properties of target molecules.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for forming C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, broad substrate scope, and tolerance of various functional groups[3]. This document provides detailed application notes and optimized protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids.

Reaction Principle and Considerations

The Suzuki-Miyaura reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The aryl halide (this compound) adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium complex.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst[4][5].

A key consideration for substrates like this compound is the presence of the unprotected N-H group and the free amine, which can potentially coordinate to the palladium catalyst and inhibit its activity[6]. Therefore, careful optimization of the catalyst, ligand, base, and solvent system is essential for achieving high yields[3][7].

Suzuki_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A prod 7-Aryl-1H-indazol-3-amine (Ar-R) F->prod sub This compound (Ar-X) sub->B bor Boronic Acid (R-B(OH)2) + Base bor->D

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimized Reaction Conditions

Extensive optimization studies have been performed on closely related 4-substituted-7-bromo-1H-indazoles, providing a robust starting point for the coupling of this compound[3][8]. The following table summarizes the effect of different reaction parameters on the yield of the coupled product.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions (Adapted from studies on N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid[3][8])

EntryCatalyst (10 mol%)Base (1.3 equiv.)SolventTemp. (°C) / Time (h)Yield (%)
1PdCl₂(PPh₃)₂K₂CO₃DMF100 / 4820
2PdCl₂(dppf)K₂CO₃DMF100 / 4830
3Pd(PPh₃)₄K₂CO₃DMF100 / 4840
4Pd(PPh₃)₄Cs₂CO₃DMF100 / 4850
5Pd(PPh₃)₄Cs₂CO₃Dioxane100 / 4860
6Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 / 470
7 Pd(PPh₃)₄ Cs₂CO₃ Dioxane/EtOH/H₂O 140 / 2 (MW) 70

Key Findings:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, proved to be the most effective catalyst.

  • Base: Cesium carbonate (Cs₂CO₃) gave superior results compared to potassium carbonate (K₂CO₃)[3].

  • Solvent: A ternary mixture of Dioxane/EtOH/H₂O was found to be the optimal solvent system, likely due to improved solubility of both the organic substrates and inorganic base[3][7].

  • Heating: Conventional heating in a sealed tube or microwave irradiation provided good yields, with microwave heating significantly reducing the reaction time[3][8][9].

General Experimental Protocol

This protocol is adapted from the optimized conditions for the Suzuki-Miyaura coupling of 7-bromoindazoles[3][8]. Researchers should consider this a starting point and may need to perform further optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Aryl/Heteroaryl boronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.3 equiv.)

  • Dioxane, Ethanol (EtOH), and Water (H₂O) in a 3 / 1.5 / 0.5 ratio

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Microwave reactor or sealed reaction vessel

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Experimental_Workflow start Start reagents Combine this compound, boronic acid, and Cs₂CO₃ in a vessel. start->reagents solvent Add Dioxane/EtOH/H₂O solvent mixture. reagents->solvent degas Degas the mixture with an inert gas (e.g., Argon) for 15-20 min. solvent->degas catalyst Add Pd(PPh₃)₄ catalyst under inert atmosphere. degas->catalyst reaction Heat in sealed vessel or microwave (e.g., 140 °C for 2h). catalyst->reaction monitor Monitor reaction by TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup Cool to RT. Dilute with EtOAc. Wash with water and brine. monitor->workup Complete dry Dry organic layer over Na₂SO₄, filter, and concentrate. workup->dry purify Purify by flash column chromatography. dry->purify end End purify->end

Caption: General experimental workflow for the Suzuki coupling.

Procedure:

  • Reaction Setup: To a microwave-safe vial or a sealed tube, add this compound, the corresponding boronic acid (1.2 equiv.), and cesium carbonate (1.3 equiv.).

  • Solvent Addition: Add the pre-mixed solvent system of Dioxane/EtOH/H₂O (3:1.5:0.5 v/v/v).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (10 mol%).

  • Reaction: Heat the reaction mixture to 140 °C for 2 hours under microwave irradiation or for 4 hours with conventional heating in a sealed tube[3]. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-aryl-1H-indazol-3-amine product.

Substrate Scope

The optimized conditions are applicable to a range of aryl and heteroaryl boronic acids, demonstrating the versatility of the protocol. Yields are generally moderate to good.

Table 2: Representative Substrate Scope (Based on coupling with 4-substituted-7-bromo-1H-indazoles[3][8])

EntryBoronic AcidProduct StructureYield (%)
1Phenylboronic acid~70-75
24-Methoxyphenylboronic acid~70-80
34-Fluorophenylboronic acid~65-75
4Thiophene-2-boronic acid~75-80
5Furan-2-boronic acid~70-75

Note: Yields are estimates based on reported data for analogous substrates and may vary.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C7-functionalization of this compound. The use of Pd(PPh₃)₄ as a catalyst with Cs₂CO₃ as a base in a Dioxane/EtOH/H₂O solvent system provides a reliable and high-yielding protocol. These conditions are robust and tolerate a variety of aryl and heteroaryl boronic acids, enabling the synthesis of diverse libraries of indazole derivatives for drug discovery and development.

References

Application Notes and Protocols for the Derivatization of 7-Bromo-1H-indazol-3-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in a multitude of biologically active compounds, demonstrating a wide array of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[1] Specifically, 3-aminoindazole derivatives have garnered significant attention as they serve as crucial intermediates in the synthesis of various kinase inhibitors. The strategic derivatization of the 7-Bromo-1H-indazol-3-amine core allows for a systematic exploration of the chemical space, which is fundamental for establishing robust Structure-Activity Relationships (SAR). A thorough understanding of SAR is paramount in the process of drug discovery, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the derivatization of this compound. The key reactive sites for derivatization on this scaffold are the 3-amino group, the N1 and N2 positions of the indazole ring, and the bromine-substituted C7 position. The protocols outlined herein cover key synthetic transformations including N-acylation, N-alkylation, reductive amination, and palladium-catalyzed cross-coupling reactions.

Derivatization Strategies and Experimental Protocols

The derivatization of this compound can be systematically approached by modifying distinct positions on the molecule. The following sections detail the experimental protocols for these modifications.

Derivatization of the 3-Amino Group

The 3-amino group is a key site for introducing diversity. Common modifications include acylation, alkylation, and reductive amination.

N-acylation is a straightforward method to introduce a variety of substituents and is often employed in SAR studies.[2]

Protocol: General Procedure for N-Acylation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine, 1.2-2.0 eq.).

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acyl chloride or acid anhydride, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired N-acylated derivative.

Direct N-alkylation of the 3-amino group can be challenging due to potential over-alkylation. Reductive amination is often the preferred method for introducing alkyl groups.

Reductive amination provides a controlled method for the mono-alkylation of the 3-amino group with aldehydes or ketones.[3][4]

Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane, or tetrahydrofuran), add the corresponding aldehyde or ketone (1.0-1.2 eq.).

  • Imine Formation: If necessary, add a dehydrating agent (e.g., molecular sieves) or a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-4 hours.

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Derivatization at the C7-Position via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C7-position is an excellent handle for introducing aryl or heteroaryl substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or boronic acid pinacol ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-120 °C for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Derivatization of the Indazole Nitrogen (N1/N2)

Alkylation of the indazole ring nitrogen atoms can significantly impact the biological activity and physicochemical properties of the molecule. The regioselectivity of N1 versus N2 alkylation is dependent on the reaction conditions.

Protocol: General Procedure for N-Alkylation of the Indazole Ring

  • Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq.) and stir the reaction mixture at room temperature or elevated temperature (50-80 °C).

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting material and the formation of the N1 and N2 isomers by TLC or LC-MS.

  • Work-up and Purification: Upon completion, add water to the reaction mixture and extract with an organic solvent. Dry, concentrate, and purify the crude product by column chromatography to separate the N1 and N2 isomers.

Data Presentation: Structure-Activity Relationship (SAR) Data

The following tables summarize representative SAR data for derivatized indazole compounds from various studies. While not all examples start from this compound, they provide valuable insights into the general SAR trends for this class of compounds.

Table 1: Anticancer Activity of 1H-indazole-3-amine Derivatives against K562 cell line. [5][6][7]

Compound IDR¹ (at C5)R² (at C3-amine)IC₅₀ (µM)
6a 3-FluorophenylPiperazinyl-acetyl>40
6b 4-MethoxyphenylPiperazinyl-acetyl21.3
6o 4-Fluorophenyl4-Methylpiperazinyl-acetyl5.15
5-Fu (Control) --28.6

Note: Data extracted from a study on 5-substituted-1H-indazole-3-amine derivatives. The data illustrates the impact of substitution at the C5 position and the 3-amino group on anticancer activity.

Table 2: Kinase Inhibitory Activity of Indazole Derivatives. [8]

Compound IDScaffoldKinase TargetIC₅₀ (nM)
88 1H-indazole derivativeER-α0.7
89 1H-indazol-3-amine derivativeBcr-AblWT14
90 1H-indazol-3-amine derivativeBcr-AblT315I450
99 1H-indazol-3-amine derivativeFGFR12.9

Note: This table showcases the potent kinase inhibitory activities of various indazole derivatives, highlighting the importance of this scaffold in drug discovery.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Derivatization

The following diagram illustrates a general workflow for the derivatization of this compound and subsequent biological evaluation for SAR studies.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_sar SAR Analysis start This compound derivatization Derivatization Reactions (N-Acylation, Suzuki Coupling, etc.) start->derivatization library Library of Derivatives derivatization->library purification Purification & Characterization (Chromatography, NMR, MS) library->purification screening In vitro Biological Screening (e.g., Kinase Assays, Cell Proliferation) purification->screening data_analysis Data Analysis (IC50/EC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization Iterative Design

Caption: A general workflow for SAR studies of this compound.

Signaling Pathway: Kinase Inhibition

Many indazole derivatives function as kinase inhibitors, interfering with intracellular signaling pathways that are often dysregulated in diseases like cancer. The following diagram depicts a simplified kinase signaling pathway that can be targeted by such inhibitors.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor Indazole-based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

References

Application Notes and Protocols: The Role of 7-Bromo-4-chloro-1H-indazol-3-amine in the Synthesis of Lenacapavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and utilization of the key intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, in the manufacturing of Lenacapavir, a first-in-class HIV capsid inhibitor. The protocols described herein are based on recent advancements in cost-effective and scalable synthetic routes.

Introduction

Lenacapavir is a potent, long-acting antiretroviral agent that targets the HIV-1 capsid, interfering with multiple stages of the viral lifecycle.[1][2][3] Its complex molecular architecture necessitates a convergent synthetic strategy, relying on the preparation of key building blocks. One such critical intermediate is 7-bromo-4-chloro-1H-indazol-3-amine. This document outlines a practical and efficient two-step synthesis of this intermediate and its subsequent conversion to a boronic ester (Fragment B), a crucial component for the final assembly of Lenacapavir via a Suzuki-Miyaura coupling.[4][5][6]

Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

A novel, cost-effective synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been developed, starting from the inexpensive raw material 2,6-dichlorobenzonitrile.[7][8][9] This two-step process involves a regioselective bromination followed by a regioselective cyclization with hydrazine, offering a significant improvement over previous methods by avoiding costly reagents and chromatographic purification.[7]

Experimental Protocol: Two-Step Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile

  • To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by HPLC or TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 3-bromo-2,6-dichlorobenzonitrile.

Step 2: Regioselective Cyclization to form 7-Bromo-4-chloro-1H-indazol-3-amine

  • In a pressure reactor, charge 3-bromo-2,6-dichlorobenzonitrile, hydrazine hydrate, and 2-methyltetrahydrofuran (2-MeTHF).[7]

  • Seal the reactor and heat the mixture to 105 °C for 18 hours.[7]

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization to afford 7-bromo-4-chloro-1H-indazol-3-amine with high purity.[7]

Quantitative Data: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
StepProductStarting MaterialKey ReagentsYieldPurityReference
13-Bromo-2,6-dichlorobenzonitrile2,6-DichlorobenzonitrileNBS, H₂SO₄76-81%-[7]
27-Bromo-4-chloro-1H-indazol-3-amine3-Bromo-2,6-dichlorobenzonitrileHydrazine hydrate, 2-MeTHF50-56%up to 98%[7]
Overall 7-Bromo-4-chloro-1H-indazol-3-amine 2,6-Dichlorobenzonitrile 38-45% [7][8][9]

Conversion to Lenacapavir Fragment B and Final Assembly

The 7-bromo-4-chloro-1H-indazol-3-amine intermediate is a precursor to Fragment B of Lenacapavir, which is 4-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine.[6] This transformation involves N-alkylation with a trifluoroethyl group followed by a Miyaura borylation. Fragment B then undergoes a Suzuki-Miyaura coupling with the core structure of Lenacapavir.[4][10]

Experimental Workflow: From Intermediate to Lenacapavir

G cluster_0 Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine cluster_1 Synthesis of Lenacapavir Fragment B cluster_2 Final Assembly of Lenacapavir A 2,6-Dichlorobenzonitrile B Regioselective Bromination (NBS, H₂SO₄) A->B C 3-Bromo-2,6-dichlorobenzonitrile B->C D Regioselective Cyclization (Hydrazine, 2-MeTHF) C->D E 7-Bromo-4-chloro-1H-indazol-3-amine D->E F 7-Bromo-4-chloro-1H-indazol-3-amine G N-Alkylation (CF₃CH₂OTf) F->G H 1-(2,2,2-Trifluoroethyl) Intermediate G->H I Miyaura Borylation (B₂pin₂, Pd catalyst) H->I J Fragment B (Boronic Ester) I->J K Fragment B M Suzuki-Miyaura Coupling K->M L Other Lenacapavir Fragments L->M N Lenacapavir M->N HIV_Lifecycle_Inhibition Uncoating Viral Uncoating NuclearImport Nuclear Import of Pre-integration Complex Uncoating->NuclearImport Integration Integration into Host DNA NuclearImport->Integration Assembly Virion Assembly Budding Budding and Maturation Assembly->Budding InfectiousVirion Infectious Virion Budding->InfectiousVirion Lenacapavir Lenacapavir Lenacapavir->NuclearImport Inhibits Lenacapavir->Assembly Disrupts Lenacapavir->Budding Disrupts

References

Application Notes and Protocols for the Analytical Characterization of 7-Bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 7-Bromo-1H-indazol-3-amine, a key intermediate in the synthesis of various pharmaceutically active compounds. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
Appearance White to pale yellow powder/solid[2]
Melting Point 126-130 °C
LogP (predicted) 1.9[1]
pKa (predicted) 12.71 ± 0.40[3]

Analytical Characterization Workflow

The following diagram outlines a typical workflow for the comprehensive analytical characterization of this compound.

G Figure 1. Analytical Workflow cluster_0 Initial Purity Assessment cluster_1 Structural Elucidation cluster_2 Further Characterization (Optional) HPLC HPLC Analysis (Purity & Impurity Profile) NMR NMR Spectroscopy (¹H & ¹³C) Structural Confirmation HPLC->NMR Proceed if pure MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Confirm structure FTIR FTIR Spectroscopy (Functional Group Analysis) MS->FTIR XRC X-Ray Crystallography (Definitive Structure) MS->XRC G Figure 2. Interrelation of Analytical Methods cluster_0 Purity cluster_1 Identity & Structure Purity HPLC Identity Mass Spectrometry (Molecular Weight) Purity->Identity Informs Structure NMR Spectroscopy (Connectivity) Identity->Structure Confirms

References

Application Notes and Protocols: 7-Bromo-1H-indazol-3-amine as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-Bromo-1H-indazol-3-amine as a versatile precursor in the synthesis of potent kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of various kinases. The strategic placement of the bromine atom at the 7-position and the amine group at the 3-position of the indazole ring offers synthetic handles for the elaboration into diverse and highly selective kinase inhibitors. This document details the synthesis of exemplary kinase inhibitors, their biological activities, and the relevant signaling pathways they target.

Key Kinase Targets and Therapeutic Areas

Derivatives of bromo-substituted indazoles have shown significant inhibitory activity against a range of kinases implicated in oncology and other diseases. Key targets include:

  • Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a crucial role in centriole duplication. Its overexpression is linked to tumorigenesis, making it a compelling target for cancer therapy.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Other Kinases: The versatile indazole scaffold has also been utilized to develop inhibitors for other kinases such as FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and c-Kit, which are involved in various cancers.

Data Presentation: Inhibitory Activities of Bromo-Indazole-Based Kinase Inhibitors

The following tables summarize the in vitro and cellular activities of representative kinase inhibitors synthesized from bromo-indazole precursors. While specific data for derivatives of this compound is limited in publicly available literature, the data presented for closely related bromo-indazole derivatives highlight the potential of this scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of PLK4 Inhibitors Derived from a Bromo-Indazole Scaffold

Compound IDTarget KinaseIC50 (nM)Reference Compound
K22 PLK40.1Centrinone
C05 PLK4< 0.1LCR-263
A01 PLK411-
B01 PLK465-

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is compiled from multiple sources for structurally related bromo-indazole derivatives.

Table 2: Cellular Antiproliferative Activity of PLK4 Inhibitors Derived from a Bromo-Indazole Scaffold

Compound IDCell LineCancer TypeIC50 (µM)
K22 MCF-7Breast Cancer1.3
C05 IMR-32Neuroblastoma0.948
C05 MCF-7Breast Cancer0.979
C05 H460Non-small cell lung cancer1.679

IC50 values represent the concentration of the compound required to inhibit the proliferation of cancer cells by 50%.

Table 3: In Vitro Kinase Inhibitory Activity of a VEGFR2 Inhibitor Derived from a Bromo-Indazole Scaffold

Compound IDTarget KinaseIC50 (nM)
VH02 VEGFR2560

VH02 is a 6-indazolyl triazole derivative, highlighting the utility of the bromo-indazole scaffold for VEGFR2 inhibition.[1]

Experimental Protocols

Detailed methodologies for the synthesis of bromo-indazole-based kinase inhibitors and their biological evaluation are provided below. These protocols are based on established procedures and can be adapted for the specific use of this compound.

Protocol 1: General Synthesis of a C-6 Arylated Indazole Derivative via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the bromine-substituted position of the indazole core.

Materials:

  • This compound (or a suitable bromo-indazole precursor)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a flame-dried reaction vessel, add the bromo-indazole precursor (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.1 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system is used, separate the organic layer. If a single solvent like DMF is used, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated indazole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Purified target kinase (e.g., PLK4, VEGFR2)

  • Kinase substrate (specific for the target kinase)

  • ATP

  • Synthesized indazole-based inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor in a suitable buffer.

  • In a 384-well plate, add the kinase, substrate, and the test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a microplate reader.

  • The amount of light produced is proportional to the amount of ADP generated and is inversely correlated with the activity of the kinase.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cellular Antiproliferative Assay (MTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, IMR-32)

  • Complete cell culture medium

  • Synthesized indazole-based inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from the this compound precursor.

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Promotes Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Mitotic_Progression Mitotic Progression Centriole_Duplication->Mitotic_Progression Genomic_Stability Genomic Stability Mitotic_Progression->Genomic_Stability Inhibitor This compound -derived Inhibitor Inhibitor->PLK4 Inhibits

Caption: Simplified PLK4 signaling pathway and the effect of inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation Angiogenesis Angiogenesis Cell_Survival->Angiogenesis Cell_Proliferation->Angiogenesis Inhibitor This compound -derived Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR signaling pathway and the point of inhibition.

Experimental Workflows

The following diagrams outline the general workflows for the synthesis and evaluation of kinase inhibitors derived from this compound.

Synthesis_Workflow Start This compound Coupling Suzuki-Miyaura Coupling (or other cross-coupling) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Kinase Inhibitor Characterization->Final_Product Biological_Evaluation_Workflow Compound Synthesized Inhibitor Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound->Biochemical_Assay Cell_Assay Cellular Proliferation Assay (e.g., MTT) Compound->Cell_Assay IC50_Determination1 Determine IC50 (In Vitro Potency) Biochemical_Assay->IC50_Determination1 IC50_Determination2 Determine IC50 (Cellular Efficacy) Cell_Assay->IC50_Determination2 Lead_Optimization Lead Optimization IC50_Determination1->Lead_Optimization IC50_Determination2->Lead_Optimization

References

Application Notes and Protocols for N-Functionalization of 7-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-functionalization of 7-bromo-1H-indazol-3-amine, a key intermediate in the synthesis of various pharmaceutically active compounds. The following sections outline methodologies for N-alkylation and N-arylation, supported by quantitative data and visual diagrams to facilitate experimental design and execution.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its N-functionalization allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The presence of two reactive nitrogen atoms in the indazole ring (N1 and N2) presents a regioselectivity challenge in N-functionalization reactions. The protocols described herein provide strategies to control this selectivity.

N-Alkylation of this compound

Direct N-alkylation of the indazole core can be achieved using various alkylating agents in the presence of a suitable base. The choice of base and solvent system is crucial for controlling the regioselectivity of the reaction, with different conditions favoring either N1 or N2 alkylation.[1]

General Protocol for N1-Alkylation

Strong, non-coordinating bases in non-polar, aprotic solvents generally favor N1-alkylation.[1] This is often attributed to the formation of an intermediate where the cation chelates with the C3-amino group, sterically hindering the N2 position.

Reaction Scheme:

Table 1: Reaction Conditions for N1-Alkylation

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideNaHTHF0 to rt1285-95
2Ethyl BromideNaHTHF0 to rt1680-90
3Benzyl BromideNaHTHF0 to rt1288-96

Experimental Protocol:

  • To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated product.

General Protocol for N2-Alkylation

Conditions employing weaker bases in polar aprotic solvents can lead to mixtures of N1 and N2 isomers, with a potential preference for the thermodynamically more stable N2 product.

Table 2: Reaction Conditions for N2-Alkylation

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)N1:N2 Ratio
1Methyl IodideK2CO3DMFrt241:2
2Ethyl BromideCs2CO3DMFrt241:1.5

Experimental Protocol:

  • To a solution of this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the alkylating agent (1.1 equiv) to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

N-Arylation of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be employed for the N-arylation of this compound with various aryl halides.

Reaction Scheme:

Table 3: Reaction Conditions for Buchwald-Hartwig N-Arylation

EntryAryl Halide (Ar-X)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Phenyl BromidePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85
24-Methoxyphenyl IodidePd(OAc)₂ (5)BINAP (10)K₃PO₄Dioxane1001870-80
33-ChloropyridinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101265-75

Experimental Protocol:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at the specified temperature.

  • Stir the reaction mixture for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflows

N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Dissolve this compound in anhydrous solvent B Add base at 0 °C A->B C Stir at 0 °C and rt B->C D Cool to 0 °C C->D E Add alkylating agent D->E F Stir at rt for 12-24h E->F G Quench reaction F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J

Caption: General workflow for the N-alkylation of this compound.

Buchwald-Hartwig N-Arylation Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Cross-Coupling cluster_workup Workup & Purification A Combine reactants, catalyst, ligand, and base in Schlenk tube B Evacuate and backfill with inert gas A->B C Add anhydrous solvent B->C D Seal tube and heat in oil bath C->D E Stir for 12-18h D->E F Cool to rt E->F G Dilute and filter F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: General workflow for the Buchwald-Hartwig N-arylation of this compound.

Signaling Pathway Analogy: Controlling N1/N2 Regioselectivity

The regioselectivity of N-alkylation can be conceptually compared to a branching signaling pathway, where the reaction conditions dictate the favored outcome.

Regioselectivity_Pathway cluster_N1 N1-Alkylation Pathway cluster_N2 N2-Alkylation Pathway Indazole This compound Anion N1_Conditions NaH in THF (Kinetic Control) Indazole->N1_Conditions N2_Conditions K2CO3 in DMF (Thermodynamic Control) Indazole->N2_Conditions N1_Product N1-Alkylated Product N1_Conditions->N1_Product Favored N2_Product N2-Alkylated Product N2_Conditions->N2_Product Favored

Caption: Conceptual pathway illustrating the control of N1 vs. N2 alkylation regioselectivity.

References

Application Notes and Protocols for the Parallel Synthesis of Compound Libraries Using 7-Bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-Bromo-1H-indazol-3-amine as a versatile scaffold for the parallel synthesis of compound libraries, particularly targeting kinase inhibitors. The protocols and workflows are designed for efficient library generation and subsequent screening in drug discovery programs.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure incorporates three key features for diversification: a nucleophilic 3-amino group, a bromine atom at the 7-position amenable to cross-coupling reactions, and a reactive N-H group on the indazole ring. This trifecta of reactive sites makes it an ideal scaffold for the construction of diverse compound libraries for high-throughput screening. The 3-aminoindazole core is a privileged structure found in numerous biologically active compounds, including potent kinase inhibitors.[1] This document outlines strategies and protocols for leveraging this compound in the parallel synthesis of novel chemical entities.

Core Scaffold and Diversification Strategy

The parallel synthesis strategy for creating a compound library from this compound is based on a sequential functionalization of its reactive sites. The primary diversification points are the 3-amino group and the 7-bromo position. A third point of diversity can be introduced via alkylation or arylation of the indazole nitrogen. A typical workflow for generating a library of di-substituted indazoles is depicted below.

G cluster_0 Scaffold Preparation cluster_1 Diversification Step 1: Acylation/Sulfonylation cluster_2 Diversification Step 2: Cross-Coupling start This compound reaction1 Amide/Sulfonamide Formation start->reaction1 r1_input R1-COCl or R1-SO2Cl (Acid Chlorides/Sulfonyl Chlorides) r1_input->reaction1 intermediate1 Intermediate Library A (N-acylated/sulfonylated) reaction1->intermediate1 reaction2 Suzuki or Buchwald-Hartwig Coupling intermediate1->reaction2 r2_input R2-B(OH)2 or R2-NHR' (Boronic Acids/Amines) r2_input->reaction2 final_library Final Di-substituted Indazole Library reaction2->final_library

Figure 1: General workflow for parallel synthesis.

Application in Kinase Inhibitor Development

The 3-aminoindazole scaffold has been successfully employed in the design of potent kinase inhibitors targeting the "DFG-out" inactive conformation of the kinase activation loop.[2] Libraries derived from this compound are particularly relevant for screening against kinases implicated in cancer, such as FLT3, PDGFRα, and Kit.[2] The functional groups introduced at the 7-position via Suzuki coupling can be designed to interact with the solvent-exposed region of the ATP-binding pocket, while modifications at the 3-amino position can modulate potency and selectivity.

G cluster_pathway Tyrosine Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., FLT3, PDGFRα, Kit) P1 Phosphorylation RTK->P1 Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor This compound Derived Library Compound Inhibitor->RTK Inhibition Inhibition

Figure 2: Targeted Tyrosine Kinase Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the parallel synthesis of a di-substituted indazole library. These protocols are intended as a starting point and may require optimization for specific substrates and reagents.

Protocol 1: Parallel Acylation of this compound

This protocol describes the acylation of the 3-amino group in a parallel format using a 96-well plate.

Materials:

  • This compound

  • Library of acid chlorides (R-COCl) or sulfonyl chlorides (R-SO2Cl) (0.2 M in a suitable solvent like DMF or DCM)

  • Pyridine or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound (0.1 M) in anhydrous DMF.

  • To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.02 mmol).

  • Add 20 µL of pyridine to each well.

  • To each well, add 110 µL of the corresponding acid chloride or sulfonyl chloride solution (0.022 mmol, 1.1 eq).

  • Seal the reaction block and shake at room temperature for 12-18 hours.

  • Quench the reaction by adding 200 µL of water to each well.

  • The crude products can be purified by parallel solid-phase extraction (SPE) or used directly in the next step after solvent evaporation.

Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the N-acylated/sulfonylated this compound intermediates with a library of boronic acids.

Materials:

  • Intermediate library from Protocol 1

  • Library of aryl or heteroaryl boronic acids (R'-B(OH)2)

  • Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like Pd(dppf)Cl2)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • 96-well reaction block with reflux capabilities

Procedure:

  • Dissolve the crude intermediates from Protocol 1 in 1,4-dioxane (e.g., 300 µL per well).

  • To each well, add the corresponding boronic acid (1.2 - 1.5 eq).

  • Prepare a master mix of the palladium catalyst and base in the solvent. For each well, this might contain Pd(PPh3)4 (5 mol%) and K2CO3 (2.0 eq) in 1,4-dioxane/water (4:1).

  • Dispense the catalyst/base master mix into each well.

  • Seal the reaction block and heat to 80-100 °C for 8-16 hours with stirring.

  • After cooling, the reaction mixtures can be filtered through a pad of celite.

  • The final products can be purified by parallel HPLC for biological screening.

Data Presentation

The following tables provide representative data for the synthesis of a small, hypothetical library based on the above protocols. Yields and purities are illustrative and will vary depending on the specific building blocks used.

Table 1: Parallel Acylation of this compound

WellR1-COClProduct StructureCrude Yield (%)Purity (LC-MS, %)
A1Acetyl chlorideN-(7-bromo-1H-indazol-3-yl)acetamide9295
A2Benzoyl chlorideN-(7-bromo-1H-indazol-3-yl)benzamide8893
A3Cyclopropanecarbonyl chlorideN-(7-bromo-1H-indazol-3-yl)cyclopropanecarboxamide9596
A44-Fluorobenzoyl chlorideN-(7-bromo-1H-indazol-3-yl)-4-fluorobenzamide8591

Table 2: Parallel Suzuki Coupling of N-acylated Intermediates

WellIntermediate (from Table 1)R2-B(OH)2Final Product StructureIsolated Yield (%)Purity (HPLC, %)
B1A1Phenylboronic acidN-(7-phenyl-1H-indazol-3-yl)acetamide7598
B2A24-Methoxyphenylboronic acidN-(7-(4-methoxyphenyl)-1H-indazol-3-yl)benzamide6895
B3A3Pyridin-3-ylboronic acidN-(7-(pyridin-3-yl)-1H-indazol-3-yl)cyclopropanecarboxamide6292
B4A4Thiophen-2-ylboronic acidN-(7-(thiophen-2-yl)-1H-indazol-3-yl)-4-fluorobenzamide7196

Conclusion

This compound serves as an excellent starting material for the parallel synthesis of diverse compound libraries. The strategic application of robust reactions such as acylation and palladium-catalyzed cross-coupling allows for the efficient generation of novel molecules with significant potential as therapeutic agents, particularly in the area of kinase inhibition. The protocols and data presented herein provide a solid foundation for researchers to embark on the synthesis of their own focused libraries for drug discovery.

References

Application of 7-bromo-1H-indazol-3-amine Scaffold in HIV Research: A Focus on the Synthesis of Lenacapavir Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

The compound 7-bromo-1H-indazol-3-amine and its derivatives represent a significant scaffold in the development of novel antiretroviral therapies. While direct anti-HIV activity of this compound is not extensively documented, the closely related compound, 7-bromo-4-chloro-1H-indazol-3-amine , has emerged as a critical intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.[1][2][3][4][5][6] This document provides detailed application notes and protocols relevant to the synthesis and utility of this key intermediate for researchers, scientists, and drug development professionals.

The development of a cost-effective and scalable synthesis for 7-bromo-4-chloro-1H-indazol-3-amine has been a recent breakthrough, making the production of Lenacapavir more accessible and economical.[7] Research led by the Medicines for All Institute at Virginia Commonwealth University has established an innovative synthetic route starting from the inexpensive commodity chemical 2,6-dichlorobenzonitrile.[1][7] This method avoids the use of costly reagents and hazardous by-products, such as hydrogen fluoride (HF), associated with previous synthetic pathways.[7]

Data Presentation

The following table summarizes the key quantitative data related to the optimized synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.

StepStarting MaterialReagents/ConditionsProductYieldPurity (A%)ScaleReference
Bromination 2,6-dichlorobenzonitrileN-Bromosuccinimide (NBS), Sulfuric acid (H₂SO₄)3-bromo-2,6-dichlorobenzonitrile76-81%95-96%Hundred-gram[1]
Cyclization 3-bromo-2,6-dichlorobenzonitrileHydrazine hydrate, 2-Methyltetrahydrofuran (2-MeTHF)7-bromo-4-chloro-1H-indazol-3-amine50-56%96-98%Hundred-gram[1]
Overall 2,6-dichlorobenzonitrileTwo-step synthesis7-bromo-4-chloro-1H-indazol-3-amine38-45%>96%Hundred-gram[1][2]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.

Protocol 1: Synthesis of 3-bromo-2,6-dichlorobenzonitrile (Bromination)

  • Materials: 2,6-dichlorobenzonitrile, N-Bromosuccinimide (NBS), Sulfuric acid (H₂SO₄).

  • Procedure:

    • To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) portion-wise at a controlled temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

    • Carefully pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water and dry under vacuum to afford 3-bromo-2,6-dichlorobenzonitrile.

Protocol 2: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine (Cyclization)

  • Materials: 3-bromo-2,6-dichlorobenzonitrile, Hydrazine hydrate, 2-Methyltetrahydrofuran (2-MeTHF), Methanol (MeOH), Water (H₂O).

  • Procedure:

    • Dissolve 3-bromo-2,6-dichlorobenzonitrile in 2-MeTHF.

    • Add hydrazine hydrate to the solution.

    • Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC or HPLC).

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by treating with a mixture of MeOH/H₂O (80/20, v/v) to precipitate the desired isomer.[1]

    • Collect the solid by filtration, wash with a cold solvent mixture, and dry to yield 7-bromo-4-chloro-1H-indazol-3-amine.[1]

Visualization of Synthetic Pathway and Logical Relationships

The following diagrams illustrate the synthetic workflow and the logical connection of 7-bromo-4-chloro-1H-indazol-3-amine to HIV inhibition.

Synthesis_Workflow Start 2,6-dichlorobenzonitrile Intermediate 3-bromo-2,6-dichlorobenzonitrile Start->Intermediate NBS, H₂SO₄ Product 7-bromo-4-chloro-1H-indazol-3-amine Intermediate->Product Hydrazine hydrate, 2-MeTHF

Caption: Synthetic workflow for 7-bromo-4-chloro-1H-indazol-3-amine.

Logical_Relationship Precursor 7-bromo-4-chloro-1H-indazol-3-amine Drug Lenacapavir (HIV-1 Capsid Inhibitor) Precursor->Drug Key Intermediate in Synthesis Target HIV-1 Capsid Protein Drug->Target Binds to Effect Inhibition of HIV-1 Replication Target->Effect Leads to

Caption: Role of the indazole intermediate in HIV-1 inhibition.

The potent anti-HIV therapeutic, Lenacapavir, functions by targeting the HIV-1 capsid protein.[1][2][4] This interaction disrupts the proper assembly and disassembly of the viral capsid, which are critical steps in the HIV-1 lifecycle, thereby inhibiting viral replication. The development of an efficient synthesis for the 7-bromo-4-chloro-1H-indazol-3-amine fragment is a significant advancement in making this long-acting HIV treatment more widely available.[7] The environmentally friendly approach, utilizing a biorenewable solvent like 2-MeTHF, further enhances the appeal of this synthetic route for large-scale production.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-1H-indazol-3-amine. The information is designed to help optimize reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The most commonly successful and scalable approach is a two-step synthesis. This involves the regioselective bromination of a suitable benzonitrile precursor, followed by cyclization with hydrazine. An alternative but less common route involves the bromination of a pre-formed indazole ring, which often leads to the formation of undesired regioisomers.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The bromination step can be highly exothermic. It is crucial to maintain strict temperature control, for example, by using an ice bath and adding reagents portion-wise. When working with hydrazine hydrate at elevated temperatures, it is recommended to use a pressure reactor and to include an additive like sodium acetate to mitigate potential safety hazards.

Q3: How can I purify the final product without using column chromatography?

A3: Purification can often be achieved through recrystallization or by washing the crude product with a suitable solvent system, such as a mixture of methanol and water. This approach has been successfully applied in related syntheses to isolate the desired product in high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Brominated Intermediate Incomplete bromination reaction.- Increase the reaction time or consider a modest increase in temperature.- Ensure the brominating agent (e.g., N-bromosuccinimide) is of high purity and used in a slight excess (e.g., 1.07 equivalents).
Formation of over-brominated side products.- Maintain a low reaction temperature (e.g., 0-25 °C).- Add the brominating agent in portions to avoid localized high concentrations.
Hydrolysis of the cyano group to an amide.- Ensure anhydrous reaction conditions.- Use a non-aqueous workup if possible.
Low Yield of this compound Incomplete cyclization.- Ensure the reaction is heated sufficiently (e.g., >90 °C internal temperature), which may require the use of a pressure reactor.- Increase the equivalents of hydrazine hydrate (e.g., 4 equivalents).
Formation of undesired regioisomers during cyclization.- The cyclization of substituted 2-halobenzonitriles can lead to regioisomers. The ratio of these isomers can be influenced by the solvent and reaction temperature. Purification by recrystallization is often effective in isolating the desired isomer.
Product Purity Issues Presence of starting materials or intermediates.- Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS) to ensure complete conversion.- Optimize the purification protocol, for instance by adjusting the solvent ratio in the recrystallization step.
Co-precipitation of regioisomers.- Experiment with different solvent systems for recrystallization to improve the selective precipitation of the desired product.

Experimental Protocols

Optimized Two-Step Synthesis of this compound (Analogous to 7-Bromo-4-chloro-1H-indazol-3-amine Synthesis)

Step 1: Regioselective Bromination of 2-chlorobenzonitrile

  • Reaction Setup: In a reactor suitable for controlling exothermic reactions, add 2-chlorobenzonitrile.

  • Acid Addition: Cool the vessel to 0 °C and slowly add concentrated sulfuric acid (e.g., 10 equivalents) while maintaining the low temperature.

  • Bromination: Once the starting material is fully dissolved, add N-bromosuccinimide (NBS) (e.g., 1.07 equivalents) in portions, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25 °C) for approximately 18 hours.

  • Workup: Carefully pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration and wash it with a suitable solvent like ethyl acetate to yield the brominated intermediate.

Step 2: Cyclization to this compound

  • Reaction Setup: In a pressure reactor, charge the brominated intermediate, a suitable solvent (e.g., 2-MeTHF), and sodium acetate (e.g., 1.2 equivalents).

  • Hydrazine Addition: Add hydrazine hydrate (e.g., 4 equivalents).

  • Reaction: Heat the mixture to an internal temperature of at least 95 °C and stir for approximately 18 hours.

  • Workup: After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a solvent system like methanol/water to yield the final product.

Data Presentation

Table 1: Bromination of 2,6-dichlorobenzonitrile (Analogous Precursor) [1]

EntryBrominating Agent (eq.)Acid (eq.)Temperature (°C)Time (h)Isolated Yield (%)Purity (%)
1NBS (1.07)H₂SO₄ (10)25187696
2NBS (1.07)H₂SO₄ (10)25188196
3NBS (1.07)H₂SO₄ (10)25188095

Table 2: Synthesis and Purification of 7-Bromo-4-chloro-1H-indazol-3-amine (Analogous Product) [1]

EntryScale (g)SolventTemperature (°C)Time (h)Isolated Yield (%)Purity (A% by GCMS)
1202-MeTHF95185698
2402-MeTHF95185096
3802-MeTHF95185297

Visualizations

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization start_brom Start: 2-chlorobenzonitrile add_acid Add H₂SO₄ at 0°C start_brom->add_acid add_nbs Add NBS in portions add_acid->add_nbs react_brom Stir at 25°C for 18h add_nbs->react_brom workup_brom Quench in ice-water react_brom->workup_brom isolate_brom Filter and wash workup_brom->isolate_brom intermediate Intermediate: 3-Bromo-2-chlorobenzonitrile isolate_brom->intermediate start_cyc Start: Brominated Intermediate add_reagents Add Hydrazine Hydrate, NaOAc, and 2-MeTHF start_cyc->add_reagents react_cyc Heat in Parr reactor (95°C, 18h) add_reagents->react_cyc workup_cyc Cool, add water, and extract react_cyc->workup_cyc purify Recrystallize from Methanol/Water workup_cyc->purify final_product Final Product: This compound purify->final_product

Caption: Optimized two-step synthesis workflow for this compound.

G cluster_bromination Bromination Step Issues cluster_cyclization Cyclization Step Issues cluster_solutions Solutions issue Low Yield or Impurity incomplete_brom Incomplete Reaction issue->incomplete_brom over_brom Over-bromination issue->over_brom hydrolysis Cyano Group Hydrolysis issue->hydrolysis incomplete_cyc Incomplete Cyclization issue->incomplete_cyc regioisomers Regioisomer Formation issue->regioisomers sol_time_temp Increase Time/Temp incomplete_brom->sol_time_temp sol_portions Portion-wise Addition over_brom->sol_portions sol_anhydrous Anhydrous Conditions hydrolysis->sol_anhydrous sol_pressure_reactor Use Pressure Reactor incomplete_cyc->sol_pressure_reactor sol_recrystallize Optimize Recrystallization regioisomers->sol_recrystallize

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 7-Bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 7-Bromo-1H-indazol-3-amine from a reaction mixture. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. For many applications, a carefully executed recrystallization can yield high-purity material (≥98%), potentially avoiding the need for chromatography. Column chromatography is typically employed when recrystallization alone is insufficient to remove closely related impurities.

Q2: What are the likely impurities in my crude reaction mixture?

A2: Potential impurities can include unreacted starting materials, residual reagents, and side-products from the synthesis. A significant potential impurity is the undesired regioisomer, which can form during the bromination step. Direct bromination of 3-aminoindazole, for instance, has been reported to yield the undesired regioisomer as the major product. Other possible impurities may arise from over-bromination or incomplete cyclization.

Q3: What level of purity can I realistically expect to achieve?

A3: With optimized purification protocols, it is feasible to achieve a purity of 98% or higher for this compound. High-purity pharmaceutical intermediates are crucial for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3][4]

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Troubleshooting Steps
The compound does not dissolve in the hot solvent. The solvent is not polar enough to dissolve the compound.Based on the structure of this compound (a halogenated aromatic amine), consider more polar solvents. Good starting points for solvent screening include ethanol, isopropanol, or acetonitrile.[5]
No crystals form upon cooling. - Too much solvent was used, preventing saturation.- The solution is supersaturated.- Cooling is too rapid.- Evaporate some of the solvent to increase the concentration and cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[5]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
An oil forms instead of crystals ("oiling out"). - The boiling point of the solvent is higher than the melting point of the compound.- The presence of significant impurities lowers the melting point of the mixture.- Use a lower-boiling point solvent or a solvent mixture.- Try to purify the crude material by another method, such as a preliminary extraction or a quick column filtration, before recrystallization.
Low recovery of the purified product. - Too much solvent was used during dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the recrystallization solvent is ice-cold when washing the collected crystals.- Pre-heat the funnel and filter paper for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of the product from impurities. - The solvent system (eluent) is not optimized.- The column is overloaded with the crude mixture.- The stationary phase is inappropriate.- Use thin-layer chromatography (TLC) to screen for an optimal solvent system. A good starting point for aromatic amines is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).- As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.- For basic compounds like amines, peak tailing can be an issue on acidic silica gel. Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[6][7]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, slowly increase the percentage of ethyl acetate.
The compound is eluting too quickly (with the solvent front). The eluent is too polar.Start with a less polar solvent system. If using a hexane/ethyl acetate system, begin with a higher percentage of hexane.

Data Presentation

The following table summarizes typical quantitative data associated with the purification of this compound. Please note that actual values may vary depending on the specific reaction conditions and the scale of the experiment.

ParameterRecrystallizationColumn Chromatography
Typical Starting Purity 70-90%70-90%
Expected Final Purity ≥98%>99%
Expected Yield 75-90%60-85%
Recommended Solvent (Starting Point) Ethanol, Isopropanol, or AcetonitrileHexane/Ethyl Acetate or Dichloromethane/Methanol
Basic Modifier (for Chromatography) Not Applicable0.1-1% Triethylamine

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a potential solvent (e.g., ethanol, isopropanol) with heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen hot solvent dropwise while stirring and heating until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. A mobile phase that gives the target compound an Rf value of 0.2-0.4 is generally a good starting point. For this compound, a mixture of hexane and ethyl acetate (e.g., starting with 7:3 and adjusting as needed) with 0.5% triethylamine is a reasonable starting point.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the mobile phase) can be used to improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC/LC-MS) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check2 Purity Check (TLC/LC-MS) column_chromatography->purity_check2 purity_check1->column_chromatography Purity Not OK pure_product Pure this compound (>98%) purity_check1->pure_product Purity OK purity_check2->pure_product Purity OK further_purification Further Purification Needed purity_check2->further_purification Purity Not OK

Caption: Purification workflow for this compound.

TroubleshootingLogic start Purification Issue Encountered is_recrystallization Recrystallization Issue? start->is_recrystallization is_chromatography Chromatography Issue? start->is_chromatography no_crystals No Crystals Forming is_recrystallization->no_crystals Yes oiling_out Oiling Out is_recrystallization->oiling_out Yes low_recovery_recryst Low Recovery is_recrystallization->low_recovery_recryst Yes poor_separation Poor Separation is_chromatography->poor_separation Yes no_elution Compound Not Eluting is_chromatography->no_elution Yes fast_elution Compound Eluting Too Fast is_chromatography->fast_elution Yes

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Synthesis of 7-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-1H-indazol-3-amine. The information provided is based on established synthetic methodologies and addresses common challenges, with a focus on byproduct formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a synthetic route involving the cyclization of a substituted benzonitrile with hydrazine.

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired this compound - Incomplete reaction. - Formation of multiple regioisomers during bromination. - Hydrolysis of the nitrile starting material.- Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material. - Employ a synthetic strategy where bromination precedes the cyclization step to ensure regioselectivity. - Ensure anhydrous reaction conditions to minimize hydrolysis of the cyano group.
Presence of multiple spots on TLC/peaks in LC-MS with the same mass as the product Formation of regioisomeric bromo-indazol-3-amines (e.g., 5-bromo, 6-bromo isomers).- This is a common issue with direct bromination of 1H-indazol-3-amine.[1] - The recommended approach is to brominate the appropriately substituted 2-halobenzonitrile prior to cyclization with hydrazine. - If direct bromination is unavoidable, extensive chromatographic purification will be necessary to isolate the desired 7-bromo isomer.
Identification of a byproduct with a mass corresponding to a dibrominated product Over-bromination of the starting benzonitrile or the indazole ring.- Reduce the equivalents of the brominating agent (e.g., NBS). - Control the reaction temperature; lower temperatures can reduce the rate of over-bromination.[1]
Presence of a byproduct containing a carboxylic acid or amide group Hydrolysis of the cyano group in the benzonitrile starting material.[1]- Use anhydrous solvents and reagents. - Minimize the exposure of the reaction mixture to atmospheric moisture. - Purify the brominated intermediate before the cyclization step.
Formation of an unexpected regioisomer during cyclization The regioselectivity of the cyclization of substituted 2-halobenzonitriles with hydrazine can be influenced by the nature and position of the substituents.- While the formation of the 3-aminoindazole is generally favored from 2-halobenzonitriles, alternative cyclization pathways can exist. - Characterize all major byproducts to confirm their structure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the main challenges?

A common and effective route involves a two-step process:

  • Regioselective bromination of a suitable 2-halobenzonitrile precursor.

  • Cyclization of the resulting brominated benzonitrile with hydrazine.[1]

The primary challenge is controlling the regioselectivity of the bromination. Direct bromination of 1H-indazol-3-amine often leads to a mixture of regioisomers, with the desired 7-bromo isomer potentially being a minor product.[1]

Q2: I performed a direct bromination on 1H-indazol-3-amine and obtained a mixture of products. How can I confirm the identity of the 7-bromo isomer?

You will need to use analytical techniques to distinguish between the possible regioisomers. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments, are powerful tools for unambiguously determining the substitution pattern on the indazole ring.

Q3: What are the typical byproducts I should look out for in the synthesis of this compound?

Based on analogous syntheses, the following byproducts are common:[1]

  • Regioisomers: 5-bromo-1H-indazol-3-amine and 6-bromo-1H-indazol-3-amine, especially if direct bromination of the indazole core is attempted.

  • Over-brominated products: Dibromo-1H-indazol-3-amine species.

  • Hydrolysis products: Byproducts where the cyano group of the starting material has been converted to a carboxylic acid or an amide.

Q4: How can I minimize the formation of the undesired regioisomers?

The most effective strategy is to introduce the bromine atom at the desired position before forming the indazole ring. This involves the regioselective bromination of a 2-halobenzonitrile starting material, followed by cyclization with hydrazine. This pre-functionalization approach ensures that the bromine is in the correct position in the final product.[1]

Q5: Are there any specific safety precautions I should take when working with hydrazine?

Hydrazine is a hazardous substance and should be handled with appropriate safety measures. It is corrosive, flammable, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

The following is a generalized experimental protocol for the two-step synthesis of a 7-bromo-3-aminoindazole derivative, based on the synthesis of a closely related analogue.[1] Researchers should adapt this protocol to their specific starting materials and scale.

Step 1: Regioselective Bromination of a 2-Halobenzonitrile

  • Dissolve the 2-halobenzonitrile starting material in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture in an ice bath.

  • Slowly add the brominating agent (e.g., N-bromosuccinimide, NBS) portion-wise, maintaining the low temperature.

  • Allow the reaction to stir at a controlled temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by pouring it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Step 2: Cyclization with Hydrazine

  • Suspend the brominated 2-halobenzonitrile in a suitable solvent (e.g., 2-methyltetrahydrofuran).

  • Add hydrazine hydrate and a mild base (e.g., sodium acetate).

  • Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Collect the precipitated product by filtration, wash with a cold solvent, and dry under vacuum to yield the this compound.

Data Presentation

The following table summarizes the impact of the synthetic strategy on product distribution, based on findings for a similar synthesis.[1]

Synthetic Strategy Starting Material Key Reagents Major Product(s) Major Byproduct(s) Reference
Direct Bromination 4-chloro-1H-indazol-3-amineNBSUndesired regioisomer7-bromo-4-chloro-1H-indazol-3-amine[1]
Two-Step Synthesis 2,6-dichlorobenzonitrile1. NBS/H₂SO₄ 2. Hydrazine hydrate7-bromo-4-chloro-1H-indazol-3-amineOver-brominated benzonitrile, hydrolyzed benzonitrile[1]

Visualizations

Synthetic Strategy Workflow

The following diagram illustrates the two main synthetic strategies and their outcomes.

G cluster_0 Direct Bromination Strategy cluster_1 Two-Step Synthesis Strategy start1 1H-Indazol-3-amine step1_1 Bromination (e.g., NBS) start1->step1_1 product1 Mixture of Regioisomers (5-bromo, 6-bromo, 7-bromo) step1_1->product1 start2 2-Halobenzonitrile step2_1 Regioselective Bromination start2->step2_1 intermediate 2-Halo-X-bromobenzonitrile step2_1->intermediate step2_2 Cyclization with Hydrazine intermediate->step2_2 product2 This compound step2_2->product2

Caption: Comparison of synthetic strategies for this compound.

Troubleshooting Logic for Byproduct Formation

This diagram outlines a logical workflow for identifying and mitigating byproduct formation.

G cluster_byproducts Identify Byproducts cluster_solutions Implement Solutions start Analyze Crude Product (TLC, LC-MS, NMR) regioisomers Regioisomeric Byproducts start->regioisomers over_bromination Over-brominated Byproducts start->over_bromination hydrolysis Hydrolysis Byproducts start->hydrolysis change_strategy Adopt Two-Step Synthesis regioisomers->change_strategy Cause: Direct Bromination optimize_bromination Optimize Bromination: - Reduce brominating agent - Lower temperature over_bromination->optimize_bromination Cause: Excess Brominating Agent anhydrous_conditions Ensure Anhydrous Conditions hydrolysis->anhydrous_conditions Cause: Presence of Water

Caption: Troubleshooting workflow for byproduct identification and mitigation.

References

Technical Support Center: Bromination of 1H-Indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 1H-indazol-3-amine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the bromination of 1H-indazol-3-amine?

The bromination of 1H-indazol-3-amine and its derivatives is often complicated by several factors:

  • Poor Regioselectivity: The indazole ring has multiple reactive sites, and direct bromination can lead to a mixture of isomers. The position of bromination is highly influenced by the directing effects of the amino group at C3 and any other substituents on the ring. For instance, direct bromination of 4-chloro-1H-indazol-3-amine with N-Bromosuccinimide (NBS) has been reported to yield the undesired regioisomer as the major product.[1]

  • Over-bromination: The activated nature of the indazole ring can lead to the introduction of multiple bromine atoms, especially under harsh reaction conditions.[2]

  • Side Reactions: Depending on the brominating agent and conditions, side reactions can occur. For example, using bromine (Br₂) can lead to the hydration of other functional groups, such as a cyano group, to an amide.[1] Extremely exothermic reactions are also a safety concern with some older methods, like using potassium bromate and sulfuric acid.[1][2]

  • Purification Difficulties: The formation of regioisomers and other byproducts often necessitates challenging purification steps, such as column chromatography, to isolate the desired product.[1]

Q2: Which brominating agents are recommended for the bromination of 1H-indazol-3-amine and its derivatives?

The choice of brominating agent is critical for a successful reaction. Here are some commonly used reagents:

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to elemental bromine.[1][3] It is frequently used for the bromination of electron-rich aromatic compounds and heterocycles.[4][5][6]

  • Dibromohydantoin (DBDMH): This reagent, particularly under ultrasound-assisted conditions, has been shown to be an efficient and mild method for the site-specific C3-bromination of indazoles.[7][8]

  • Bromine (Br₂): While a powerful brominating agent, Br₂ is less selective and can lead to side reactions, such as hydration of nitrile groups.[1] Its use requires careful control of reaction conditions.

Q3: How can I control the regioselectivity of the bromination?

Controlling regioselectivity is a primary challenge. Here are some strategies:

  • Protecting Groups: Introduction of a protecting group on one of the nitrogen atoms of the indazole ring can direct the bromination to a specific position.

  • Indirect Synthesis: A highly effective strategy is to brominate a precursor molecule and then construct the indazole ring. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was successfully achieved by first brominating 2,6-dichlorobenzonitrile and then reacting the product with hydrazine to form the desired indazole.[1][2][9] This approach avoids the issue of poor regioselectivity on the pre-formed indazole core.

  • Reaction Conditions: Optimization of the solvent, temperature, and base can influence the regiochemical outcome of the reaction.

Q4: What are typical starting points for experimental conditions?

A general starting point for the bromination of an indazole derivative using NBS would be to dissolve the substrate in a suitable solvent like acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) and add NBS portion-wise at a controlled temperature, such as 0 °C or room temperature.[3][6] For ultrasound-assisted bromination with DBDMH, ethanol has been used as a solvent at 40 °C.[7] It is crucial to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Conversion 1. Insufficiently reactive brominating agent.2. Reaction temperature is too low.3. Inactive catalyst (if applicable).4. Poor quality of starting material or reagents.1. Switch to a more reactive brominating agent (e.g., from NBS to Br₂), but be mindful of selectivity.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Use a fresh batch of catalyst or reagent.4. Verify the purity of the starting material and ensure reagents are dry and properly stored.
Formation of Multiple Products (Poor Regioselectivity) 1. Direct bromination of a highly activated indazole ring.2. Reaction conditions favor multiple bromination sites.1. Consider an indirect synthetic route: brominate a precursor and then form the indazole ring.[1]2. Experiment with different solvents of varying polarity.3. Use a milder brominating agent like NBS or DBDMH.[1][7]4. Introduce a protecting group to block unwanted reactive sites.
Formation of Over-brominated Products 1. Excess of brominating agent.2. Reaction time is too long.3. High reaction temperature.1. Use a stoichiometric amount or a slight excess of the brominating agent.2. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.3. Lower the reaction temperature.
Presence of Hydrolyzed Side Products (e.g., amide from nitrile) 1. Use of harsh, acidic conditions.2. Presence of water in the reaction mixture.1. Use milder, non-acidic brominating agents like NBS.[1]2. Ensure all solvents and reagents are anhydrous.[4]
Difficult Purification 1. Formation of closely related isomers.2. Presence of unreacted starting materials and byproducts.1. Optimize the reaction to improve selectivity and minimize byproduct formation.2. For column chromatography, screen different eluent systems using TLC to achieve better separation.[10]3. Consider recrystallization as an alternative or additional purification step.[10]

Data Presentation

The following table summarizes the optimization of the bromination of 2,6-dichlorobenzonitrile (a precursor for a substituted 1H-indazol-3-amine), highlighting the effect of different brominating agents and conditions on the reaction outcome.

Table 1: Bromination of 2,6-dichlorobenzonitrile

EntryBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Conversion (%)Product Purity (%)Notes
1Br₂ (1.1)H₂SO₄25187570Hydration of nitrile group observed
2Br₂ (1.1)H₂SO₄50188065Increased hydration of nitrile group
3Br₂ (1.1)H₂SO₄80188555Significant hydration of nitrile group
4NBS (1.05)H₂SO₄25188590-
5NBS (1.05)H₂SO₄50189592-
6NBS (1.05)H₂SO₄8018>9995-
7NBS (1.07)H₂SO₄2518>99>93No hydration or over-bromination observed

Data adapted from a study on the synthesis of a 7-bromo-4-chloro-1H-indazol-3-amine intermediate.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Bromination using NBS

This protocol is a general guideline for the bromination of an aromatic substrate and should be adapted for 1H-indazol-3-amine.

  • Preparation: To a solution of the 1H-indazol-3-amine derivative (1.0 eq) in a suitable solvent (e.g., acetonitrile, 2 mL per mmol of substrate) at the desired temperature (e.g., -10 °C to 25 °C), add N-bromosuccinimide (NBS, 1.0-1.2 eq) portion-wise.[6]

  • Reaction: Stir the resulting mixture at the chosen temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water (10 mL) and extract the product with an organic solvent (e.g., dichloromethane, 3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6][10]

Protocol 2: Indirect Synthesis of a Brominated 1H-Indazol-3-amine

This protocol describes the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from a brominated precursor.[1]

  • Bromination of Precursor: Brominate 2,6-dichlorobenzonitrile using NBS (1.07 eq) in sulfuric acid at 80 °C for 18 hours.

  • Cyclization: In a Parr reactor, combine the resulting 3-bromo-2,6-dichlorobenzonitrile (1.0 eq), hydrazine hydrate (4.0 eq), and sodium acetate (1.2 eq) in 2-MeTHF.

  • Reaction: Heat the mixture to an internal temperature of 95 °C for 18 hours.

  • Isolation: After cooling, the product can be isolated. This method was developed to avoid column chromatography.[1]

Visualizations

experimental_workflow cluster_direct Direct Bromination Pathway cluster_indirect Indirect Synthesis Pathway start_direct 1H-Indazol-3-amine bromination Bromination (e.g., NBS, MeCN) start_direct->bromination 1. Reagents workup_direct Aqueous Work-up & Extraction bromination->workup_direct 2. Quench purification_direct Purification (Column Chromatography) workup_direct->purification_direct 3. Isolate Crude product_direct Brominated 1H-Indazol-3-amine purification_direct->product_direct 4. Purify start_indirect Benzonitrile Precursor bromination_precursor Regioselective Bromination start_indirect->bromination_precursor 1. Brominate cyclization Cyclization with Hydrazine bromination_precursor->cyclization 2. Form Ring isolation Isolation/ Purification cyclization->isolation 3. Isolate product_indirect Brominated 1H-Indazol-3-amine isolation->product_indirect 4. Final Product

Caption: Comparison of direct vs. indirect synthesis pathways.

troubleshooting_logic start Unsatisfactory Reaction Outcome check_conversion Low Conversion? start->check_conversion check_selectivity Poor Regioselectivity? start->check_selectivity check_side_products Side Products? start->check_side_products check_conversion->check_selectivity No increase_temp Increase Temperature or Use Stronger Reagent check_conversion->increase_temp Yes check_selectivity->check_side_products No indirect_route Consider Indirect Synthetic Route check_selectivity->indirect_route Yes milder_conditions Use Milder Reagent (NBS) or Anhydrous Conditions check_side_products->milder_conditions Yes optimize_purification Optimize Purification (TLC, Recrystallization) check_side_products->optimize_purification No

References

Technical Support Center: Improving the Solubility of 7-bromo-1H-indazol-3-amine for Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving adequate solubility of investigational compounds is a critical first step for reliable and reproducible in vitro and in vivo assays. 7-bromo-1H-indazol-3-amine, a heterocyclic amine of interest in medicinal chemistry, can present solubility challenges. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: The solubility of this compound in aqueous solutions is limited by its molecular structure. The presence of the non-polar bromo-substituted indazole ring reduces its affinity for water. While the amine group can participate in hydrogen bonding, the overall lipophilicity of the molecule contributes to its low aqueous solubility.

Q2: What is the first and most crucial step to solubilize this compound for an assay?

A2: The universally recommended initial step is to prepare a high-concentration stock solution in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic molecules.[1] This stock solution can then be serially diluted into the aqueous assay buffer. It is vital to keep the final concentration of the organic solvent in the assay low (typically under 0.5%) to prevent solvent-induced artifacts.[1]

Q3: Can I heat the compound to get it to dissolve?

A3: Gentle warming (e.g., to 37°C) can be employed to aid dissolution, particularly when preparing the initial stock solution in an organic solvent.[1] However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always verify the thermal stability of your compound before applying heat.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A4: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. To mitigate this, ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer. Vortexing the solution immediately after adding the stock can help.[1] If precipitation persists, consider alternative solubilization strategies outlined in the troubleshooting guide below, such as pH adjustment or the use of co-solvents or cyclodextrins.

Troubleshooting Guide

This guide will help you navigate common solubility issues with this compound.

dot

Caption: A workflow for troubleshooting the solubility of this compound.

Data Presentation: Estimated Solubility of this compound

Solvent/SolutionEstimated SolubilityRationale & Remarks
Water (neutral pH) Very Low (<0.1 mg/mL)The hydrophobic bromo-indazole ring significantly limits aqueous solubility.
Phosphate-Buffered Saline (PBS) pH 7.4 Very Low (<0.1 mg/mL)Similar to water, neutral pH does not significantly enhance solubility.
Acidic Buffer (pH < 4) Moderate to HighThe amine group (predicted basic pKa around 4-5) will be protonated, increasing polarity and solubility.
Basic Buffer (pH > 10) LowThe indazole nitrogen (predicted acidic pKa ~12.71) may be deprotonated at very high pH, but this is less effective for solubilization than protonating the amine.[2]
Dimethyl Sulfoxide (DMSO) High (>50 mg/mL)A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Ethanol ModerateA polar protic solvent that can solubilize the compound, but to a lesser extent than DMSO.
Methanol ModerateSimilar to ethanol in its solubilizing properties for this compound.
Acetonitrile Low to ModerateA polar aprotic solvent, but generally less effective than DMSO for this class of compounds.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 212.05 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.12 mg of this compound powder and transfer it to a sterile vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility using pH Adjustment

This protocol outlines how to determine the effect of pH on the solubility of this compound.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • A series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a set of microcentrifuge tubes, each containing 990 µL of a different pH buffer.

  • To each tube, add 10 µL of the 10 mM DMSO stock solution to achieve a final concentration of 100 µM.

  • Immediately vortex each tube vigorously for 30 seconds.

  • Incubate the tubes at room temperature for 1-2 hours to allow for equilibration.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant from each tube.

  • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Compare the concentrations across the different pH values to identify the optimal pH for solubility.

Protocol 3: Enhancing Solubility with Cyclodextrins

This protocol details a method to improve the solubility of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous assay buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Shaker or rotator

Procedure:

  • Prepare a series of HP-β-CD solutions in your aqueous buffer at different concentrations (e.g., 0, 1, 2.5, 5, and 10 mM).

  • To each HP-β-CD solution, add the 10 mM DMSO stock solution of the compound to reach the desired final assay concentration (ensure the final DMSO concentration is constant and below 0.5%).

  • Vortex each tube vigorously for 30 seconds.

  • Incubate the tubes at room temperature for 1-2 hours with continuous gentle agitation (e.g., on a shaker or rotator) to facilitate the formation of the inclusion complex.

  • Visually inspect the solutions for any precipitation.

  • For a quantitative assessment, centrifuge the tubes and measure the concentration of the solubilized compound in the supernatant as described in Protocol 2.

References

Stability of 7-Bromo-1H-indazol-3-amine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 7-Bromo-1H-indazol-3-amine. The following sections offer frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored at 2–8 °C under an inert atmosphere, such as nitrogen or argon. It is also advisable to protect the compound from light. These conditions help to minimize degradation from atmospheric oxygen, moisture, and light.

Q2: Is this compound sensitive to air and moisture?

A2: Yes. The primary amine and the indazole ring system can be susceptible to oxidation. Aromatic amines, in general, can change color upon storage in the presence of air due to oxidation. Therefore, it is crucial to handle the compound under an inert atmosphere and use anhydrous solvents to prevent degradation.

Q3: How does pH affect the stability of this compound in solution?

A3: While specific data is not available, compounds with amine groups can be sensitive to pH extremes. In strongly acidic or basic solutions, the compound's solubility and stability may be altered. It is recommended to perform a pH stability study for your specific application. As an amphoteric molecule, the indazole ring can be protonated or deprotonated, which may influence its stability.[1]

Q4: Is this compound light-sensitive?

A4: Yes, some suppliers indicate that this compound is light-sensitive.[2] Heterocyclic aromatic compounds can undergo photodegradation. It is recommended to store the solid compound and its solutions in amber vials or otherwise protected from light to prevent the formation of photodegradation products.

Q5: What are the potential degradation pathways for this compound?

A5: Based on its structure, potential degradation pathways include:

  • Oxidation: The aromatic amine is susceptible to oxidation, which can lead to the formation of colored impurities, dimers, or other by-products.[3][4] This process can be accelerated by exposure to air, light, and the presence of metal ions.

  • Photodegradation: Exposure to UV or visible light may induce decomposition.

  • Thermal Degradation: High temperatures may cause decomposition. Thermal decomposition of related azole-based compounds has been studied to assess their stability.

  • Hydrolysis: Although generally stable, prolonged exposure to strong acidic or basic aqueous conditions could potentially lead to hydrolysis or rearrangement, though specific data is unavailable.

Q6: How can I identify degradation products in my sample?

A6: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for monitoring the purity of the compound and detecting the appearance of new peaks that correspond to degradation products. For structural elucidation of these products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.

Troubleshooting Guides

Issue 1: The solid this compound has changed color (e.g., from off-white to brown) during storage.

Possible CauseTroubleshooting Steps
Oxidation 1. Verify that the compound was stored under an inert atmosphere and that the container seal was intact. 2. If the material is still suitable for your application (check purity by HPLC or TLC), ensure future handling is strictly under inert conditions. 3. For future purchases, ensure the vial is properly sealed upon receipt and store in a desiccator under inert gas.
Light Exposure 1. Confirm that the storage location is dark or that an amber vial was used. 2. If light exposure is suspected, assess the purity of the material before use. 3. Always store the compound in a light-protected container.

Issue 2: Inconsistent or non-reproducible results in solution-based assays.

Possible CauseTroubleshooting Steps
Degradation in Solution 1. Prepare solutions fresh before each experiment. 2. Use degassed, anhydrous solvents to minimize oxidation and hydrolysis. 3. If the experiment is lengthy, keep the solution on ice and protected from light. 4. Consider performing a time-course study by analyzing aliquots of your solution via HPLC over the duration of your experiment to check for degradation.
Precipitation 1. Verify the solubility of the compound in your chosen solvent at the experimental concentration. 2. If solubility is low, consider using a co-solvent or gently warming the solution (if thermally stable). Ensure the compound remains in solution upon cooling to the experimental temperature.

Issue 3: Appearance of unexpected spots on TLC or peaks in HPLC chromatogram during a reaction.

Possible CauseTroubleshooting Steps
Reaction with Solvents or Reagents 1. Ensure the solvents and reagents used are compatible with an aromatic amine and a bromo-substituted heterocycle. Avoid strong oxidizing agents. 2. Run a control experiment by incubating this compound in the reaction solvent under the reaction conditions (temperature, time) but without other reagents. Analyze the outcome by TLC or HPLC.
Thermal Degradation 1. If the reaction is performed at an elevated temperature, the compound may be degrading. 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 3. Analyze a sample of the starting material after heating it to the reaction temperature for a short period to assess its thermal stability.

Data Presentation

Table 1: Stability of this compound Under Forced Degradation Conditions (Template)

ConditionTime (hours)% Assay of this compound% Total DegradationNumber of Degradants >0.1%
Acid Hydrolysis (0.1 M HCl, 60°C) 0100.00.00
2
6
24
Base Hydrolysis (0.1 M NaOH, 60°C) 0100.00.00
2
6
24
Oxidative (3% H₂O₂, RT) 0100.00.00
2
6
24
Thermal (Solid, 80°C) 0100.00.00
24
72
Photolytic (Solution, ICH Q1B) 0100.00.00
Total Illumination

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. Researchers should adapt these to their specific analytical capabilities.

Protocol 1: Solution Stability in a Common Organic Solvent

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in an anhydrous, high-purity solvent (e.g., DMSO, DMF, or Acetonitrile) to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the solution into sealed, amber glass vials. Store a set of vials under controlled ambient conditions (e.g., 25°C) and another under accelerated conditions (e.g., 40°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Sample Analysis: Immediately upon withdrawal, dilute the samples with the mobile phase and analyze by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding intrinsic stability and developing stability-indicating analytical methods.[5][6][7]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and analyze.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and analyze.

  • Oxidation: Dissolve the compound in a solution containing 3% H₂O₂. Keep at room temperature and protected from light. Monitor the sample at various time points.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. At each time point, remove a sample, dissolve it in a suitable solvent, and analyze.

  • Photostability: Expose a solution of the compound (e.g., in methanol or acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to exclude light. Analyze both samples after the exposure period.

  • Analysis: Analyze all stressed samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the degradation and profile the degradation products.

Visualizations

Handling_Workflow Recommended Handling Workflow for this compound cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation Storage Store at 2-8°C Inert Atmosphere (N2/Ar) Protect from Light Weighing Weigh Solid Under Inert Gas (Glovebox or N2 blanket) Storage->Weighing Retrieve Dissolution Dissolve in Anhydrous, Degassed Solvent Weighing->Dissolution Prepare Solution Reaction Perform Experiment Protect from Light Maintain Inert Atmosphere Dissolution->Reaction Use in Assay Analysis Analyze Promptly (HPLC, LC-MS) Reaction->Analysis Monitor Purity

Recommended handling workflow for the compound.

Troubleshooting_Diagram Troubleshooting Logic for Stability Issues Start Inconsistent Results or Visible Degradation CheckStorage Were recommended storage conditions met? (Inert, 2-8°C, Dark) Start->CheckStorage CheckHandling Was material handled under inert atmosphere with anhydrous solvents? CheckStorage->CheckHandling Yes Outcome1 Source of error identified. Review and correct procedures. CheckStorage->Outcome1 No CheckLight Was experiment protected from light? CheckHandling->CheckLight Yes CheckHandling->Outcome1 No CheckTemp Is reaction temperature too high? CheckLight->CheckTemp Yes CheckLight->Outcome1 No CheckTemp->Outcome1 Yes Outcome2 Compound may be intrinsically unstable under experimental conditions. Perform forced degradation studies. CheckTemp->Outcome2 No

Troubleshooting logic for stability issues.

References

Technical Support Center: Suzuki Coupling of 7-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 7-bromo-1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary contributing factors?

A1: Low yields in the Suzuki coupling of this compound are a common challenge and can be attributed to several factors. The substrate contains both a free N-H group on the indazole ring and an amine group, both of which can interfere with the catalytic cycle.

  • Catalyst Inhibition/Poisoning: The nitrogen atoms in the indazole ring and the amine group can coordinate to the palladium catalyst, leading to deactivation or inhibition.[1] This is a well-documented issue with nitrogen-rich heterocycles.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for the success of this reaction. A thorough screening of these parameters is often necessary to find the optimal conditions for your specific boronic acid partner.[2]

  • Poor Reagent Quality: The purity of all reagents, including the boronic acid, is crucial. Boronic acids can degrade over time, particularly through protodeboronation.[3]

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst oxidation and inactivation.

Q2: I am observing significant amounts of the dehalogenated byproduct, 1H-indazol-3-amine. How can this be minimized?

A2: The formation of the dehalogenated product is a common side reaction in palladium-catalyzed couplings, known as hydrodehalogenation. This occurs when the organopalladium intermediate reacts with a proton source before transmetalation with the boronic acid can take place.

  • Minimize Proton Sources: Ensure that all solvents and reagents are anhydrous and thoroughly degassed. Residual water is a frequent culprit.

  • Optimize the Base: While a base is necessary, some bases in the presence of trace water can promote this side reaction. Consider screening milder or non-hydroxide bases.

  • Choice of Ligand: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.

Q3: Homocoupling of my boronic acid is a major side product. What are the strategies to prevent this?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by the palladium species.

  • Rigorous Degassing: It is imperative to thoroughly deoxygenate the reaction mixture before the addition of the palladium catalyst. This can be achieved through several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen.

  • Use of a Pd(0) Pre-catalyst: While Pd(II) pre-catalysts are common, their in-situ reduction to Pd(0) can sometimes promote homocoupling. Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate this issue.[4]

  • Control of Reaction Temperature: Homocoupling can be more prevalent at elevated temperatures. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: What are the recommended starting conditions for the Suzuki coupling of this compound?

A4: For challenging substrates like this compound, it is advisable to start with conditions that have proven effective for similar N-heterocyclic systems.

  • Catalyst/Ligand System: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is a good starting point. These ligands have been shown to be effective for the coupling of unprotected azoles.[1] Pd(dppf)Cl₂ has also been used successfully for bromoindazoles.[5]

  • Base: A moderately strong inorganic base is often required. K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly influence the reaction outcome and should be screened.[6][7]

  • Solvent: A polar aprotic solvent, often in a mixture with water, is typically employed. Common solvent systems include dioxane/water, DME/water, or THF/water.[8]

Data Presentation

The following tables summarize quantitative data from studies on the Suzuki coupling of related bromoindazole derivatives, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Effect of Palladium Catalyst on the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid. [9]

Catalyst (mol%)Time (h)Yield (%)
Pd(PPh₃)₄ (10)245
Pd(OAc)₂/SPhos (2/4)270
PdCl₂(dppf) (10)285
PdCl₂(PCy₃)₂ (10)260

Table 2: Optimization of Reaction Conditions for the Suzuki Coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid. [2]

Catalyst (10 mol%)Base (1.3 equiv.)SolventTemperature (°C) / Time (h)Yield (%)
PdCl₂(PPh₃)₂K₂CO₃DMFReflux / 480
PdCl₂(PPh₃)₂Cs₂CO₃DMFReflux / 480
Pd(PPh₃)₄Cs₂CO₃DMFReflux / 48trace
Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 / 470
Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW) / 270

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)[5]

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)[8]

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[10]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships relevant to troubleshooting the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_start Problem Identification cluster_checks Initial Checks cluster_optimization Systematic Optimization cluster_side_reactions Addressing Side Reactions cluster_outcome Outcome Start Low or No Product Formation Reagents Check Reagent Quality (Purity, Stoichiometry) Start->Reagents Inert_Atmosphere Verify Inert Atmosphere (Degassed Solvents) Start->Inert_Atmosphere Catalyst_Ligand Screen Catalyst & Ligand (e.g., Pd(dppf)Cl2, XPhos) Reagents->Catalyst_Ligand Inert_Atmosphere->Catalyst_Ligand Base Optimize Base (K2CO3, Cs2CO3, K3PO4) Catalyst_Ligand->Base Solvent_Temp Vary Solvent & Temperature (Dioxane/H2O, 80-110°C) Base->Solvent_Temp Dehalogenation Minimize Dehalogenation (Anhydrous Conditions) Solvent_Temp->Dehalogenation Homocoupling Prevent Homocoupling (Rigorous Degassing) Solvent_Temp->Homocoupling Success Successful Coupling Dehalogenation->Success Homocoupling->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Column chromatography vs. recrystallization for 7-bromo-1H-indazol-3-amine purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 7-bromo-1H-indazol-3-amine. The content is designed for researchers, scientists, and drug development professionals to help select the appropriate purification strategy—column chromatography or recrystallization—and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities can include unreacted starting materials, regioisomers (e.g., from non-selective cyclization), and byproducts from side reactions such as over-bromination or hydrolysis of precursors.[1] For instance, the synthesis of the related 7-bromo-4-chloro-1H-indazol-3-amine identified an undesired regioisomer as a key impurity.[1]

Q2: When should I choose column chromatography over recrystallization?

A2: The choice depends on the impurity profile, required purity, and scale.

  • Column Chromatography is ideal for separating compounds with different polarities, such as removing non-polar starting materials or highly polar byproducts. It is excellent for achieving very high purity on a small to medium scale, especially when dealing with complex mixtures or when isomers need to be separated.[2]

  • Recrystallization is best suited for removing small amounts of impurities from a crude product that is already relatively pure. It is highly scalable and often more economical and faster for large quantities.[1][3] For a structurally similar compound, recrystallization was successfully used to achieve up to 98% purity without chromatography, making it suitable for hundred-gram scales.[1][3]

Q3: What purity and yield can I realistically expect from each method?

A3: For closely related 3-aminoindazoles, recrystallization has been shown to produce material with up to 98% purity, with isolated yields for the synthesis and purification step around 50-56%.[1][3] Column chromatography can also achieve high purity (>98%), and while yields can be high (>90%), they are highly dependent on factors like the difficulty of separation and the amount of material loaded.

Comparative Data: Column Chromatography vs. Recrystallization

The following table summarizes the key performance indicators for each purification method, based on typical results for 3-aminoindazoles.

ParameterColumn ChromatographyRecrystallization
Achievable Purity >98%Up to 98%[1][3]
Typical Yield 70-95% (highly variable)50-90% (dependent on crude purity)
Time Required Hours to daysHours
Solvent Consumption HighModerate to Low
Scalability Poor to Moderate (grams)Excellent (kilograms)[1]
Cost High (silica, large solvent volumes)Low to Moderate
Ideal Use Case Complex mixtures, isomer separation, small scaleRemoving minor impurities, large scale

Visual Workflows and Logic

A logical approach is crucial for selecting the right purification method. The following flowchart can guide your decision-making process.

Diagram 1: Purification Method Selection Guide start Crude this compound check_purity Assess Crude Purity & Impurity Profile (TLC/LCMS/NMR) start->check_purity is_complex Complex Mixture or Isomers Present? check_purity->is_complex is_large_scale Large Scale (>50g)? is_complex->is_large_scale No column Use Column Chromatography is_complex->column Yes is_large_scale->column No recrystallize Use Recrystallization is_large_scale->recrystallize Yes re_eval Re-evaluate Purity column->re_eval recrystallize->re_eval re_eval->column Needs More Purification end Pure Product re_eval->end Purity OK

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Column Chromatography

Diagram 2: Experimental Workflow for Column Chromatography cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc 1. TLC Analysis (Find Eluent for Rf ≈ 0.3) prepare_column 2. Pack Silica Gel Column tlc->prepare_column prepare_sample 3. Prepare Sample (Wet or Dry Loading) prepare_column->prepare_sample load 4. Load Sample onto Column prepare_sample->load elute 5. Elute with Solvent System load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent combine->evaporate end end evaporate->end Yields Purified Product

Caption: Workflow for column chromatography purification.

IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Product Inappropriate solvent system (eluent).Use TLC to screen solvent mixtures (e.g., gradients of ethyl acetate in hexanes). Aim for a product Rf of 0.2-0.3 for good separation.[2]
Overloading the column with crude product.Reduce the amount of material loaded relative to the amount of silica gel (typically a 1:30 to 1:100 mass ratio).
Product Won't Elute Eluent is too non-polar.Gradually increase the polarity of the eluent. For example, move from 10% to 20% ethyl acetate in hexanes. For very polar compounds, a system like 5% methanol in dichloromethane may be needed.[4]
Compound may have decomposed on silica.Test compound stability on a TLC plate. If it degrades, consider using a deactivated stationary phase (e.g., alumina) or neutralizing the silica with triethylamine.
Peak Tailing The basic amine group is interacting with acidic silica gel.Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent to neutralize the silica surface.[5]
Low Recovery / Yield Product is eluting in very dilute fractions.Concentrate all fractions where the product is expected and re-check by TLC.
The chosen eluent has poor solubility for the compound.Find a solvent system that dissolves the compound well while still providing good separation.

Recrystallization

Diagram 3: Experimental Workflow for Recrystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation solvent_screen 1. Screen for Suitable Solvent System dissolve 2. Dissolve Crude Solid in MINIMUM Hot Solvent solvent_screen->dissolve hot_filter 3. Hot Filtration (Optional, for insolubles) dissolve->hot_filter cool_slow 4. Cool Solution Slowly to Room Temp hot_filter->cool_slow cool_ice 5. Cool in Ice Bath to Maximize Yield cool_slow->cool_ice filter_crystals 6. Collect Crystals by Vacuum Filtration cool_ice->filter_crystals wash 7. Wash with Ice-Cold Solvent filter_crystals->wash dry 8. Dry Crystals Under Vacuum wash->dry end end dry->end Yields Purified Product

Caption: Workflow for recrystallization purification.

IssuePossible Cause(s)Troubleshooting Steps
No Crystals Form Too much solvent was used, solution is not saturated.Boil off some of the solvent to increase the concentration and allow it to cool again.
Solution is supersaturated or too pure to nucleate easily.Try scratching the inside of the flask with a glass rod at the solvent line. Add a "seed" crystal of pure product if available.
Compound "Oils Out" The solution is cooling too quickly or is too concentrated.Reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can help.[2]
Significant impurities are present, depressing the melting point.The crude material may be too impure for recrystallization. Consider a preliminary purification by column chromatography.
Low Recovery / Yield Too much solvent was used, leaving product in the mother liquor.Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[2]
Premature crystallization occurred during a hot filtration step.Ensure the filtration apparatus (funnel, flask) is pre-heated before filtering the hot solution.
Crystallization is incomplete.Ensure the solution is thoroughly cooled in an ice bath for an extended period (e.g., >30 minutes) before filtering.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a starting point and should be optimized using TLC analysis first.

  • Eluent Preparation : Prepare a solvent system of Ethyl Acetate (EtOAc) and Hexanes. Based on similar compounds, start by testing a 10:90 (v/v) mixture of EtOAc/Hexanes.[1] Add 0.5% triethylamine to the final eluent to prevent peak tailing.[5]

  • Column Packing : Prepare a slurry of silica gel (230-400 mesh) in the starting eluent (e.g., 5% EtOAc in Hexanes). Pour the slurry into a column and pack it using gentle air pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution : Begin eluting with a low-polarity solvent (e.g., 5% EtOAc/Hexanes). Gradually increase the polarity of the eluent as the column runs (e.g., move to 10%, then 15% EtOAc).

  • Fraction Collection : Collect fractions and monitor them carefully by TLC.

  • Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is adapted from a scalable method for a closely related analogue.[1]

  • Solvent Selection : A binary solvent system of methanol (MeOH) and water is a promising starting point.[1] Screen other common solvents like ethanol, isopropanol, or ethyl acetate if necessary. The ideal solvent should dissolve the compound when hot but not at room temperature.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., Methanol) in portions while heating the mixture to a gentle boil until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Induce Crystallization : If using a binary system, add the anti-solvent (e.g., Water) dropwise to the hot solution until persistent cloudiness is observed. Add a few more drops of the primary solvent (Methanol) to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling : Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Complete Crystallization : Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of ice-cold solvent (e.g., a cold 80:20 MeOH/Water mixture) to remove residual impurities.

  • Drying : Dry the purified crystals in a vacuum oven to remove all residual solvent.

References

Technical Support Center: Synthesis of 7-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 7-bromo-1H-indazol-3-amine. Low yields and the formation of impurities are common challenges in this synthesis, and this guide offers insights into overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound is typically approached via two main strategies: the cyclization of a brominated precursor or the direct bromination of 1H-indazol-3-amine. However, direct bromination is often problematic due to poor regioselectivity. The most reliable method involves the cyclization of a pre-brominated starting material, such as 2-amino-3-bromobenzonitrile, with hydrazine.

Q2: Why is direct bromination of 1H-indazol-3-amine not recommended for obtaining the 7-bromo isomer?

A2: Direct bromination of the indazole ring system, particularly with an activating amino group at the 3-position, can be unselective. In similar systems, direct bromination has been shown to yield undesired regioisomers as the major product.[1][2] For instance, the treatment of a related indazole with N-Bromosuccinimide (NBS) resulted in the formation of the wrong isomer.[1][2] Therefore, to ensure the correct placement of the bromine at the 7-position, a synthetic route that begins with a starting material already containing bromine at the desired position is highly recommended.

Q3: What are the critical parameters to control for a successful cyclization reaction with hydrazine?

A3: The key parameters for a successful cyclization reaction to form the indazole ring are temperature, solvent, and the equivalents of hydrazine used. Elevated temperatures are often required to drive the reaction to completion. The choice of solvent can significantly impact the reaction's success and the purity of the product. Sufficient equivalents of hydrazine are necessary to ensure the complete conversion of the starting material.

Q4: What are common impurities in the synthesis of this compound and how can they be removed?

A4: Common impurities may include unreacted starting materials, side-products from the incomplete cyclization, or isomers formed during the reaction. Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization or the eluent system for chromatography is crucial for effective separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction during the cyclization step.- Increase the reaction temperature as tolerated by the starting materials. - Extend the reaction time and monitor progress by TLC or LC-MS. - Ensure at least 4 equivalents of hydrazine hydrate are used.[1]
Degradation of starting material or product.- If the reaction is exothermic, ensure adequate cooling during reagent addition. - Avoid excessively high temperatures or prolonged reaction times.
Poor quality of starting materials.- Verify the purity of the 2-amino-3-bromobenzonitrile and hydrazine hydrate. - Use freshly opened or properly stored reagents.
Formation of Multiple Products (Low Selectivity) Isomerization during the reaction.- Control the reaction temperature carefully; lower temperatures may improve selectivity. - The chosen synthetic route starting with 2-amino-3-bromobenzonitrile is designed to avoid isomeric products. If isomers are still observed, re-evaluate the starting material's purity.
Side reactions with the solvent or reagents.- Ensure the solvent is inert under the reaction conditions. - In analogous syntheses, solvents like 2-MeTHF have proven effective.[1]
Product is Difficult to Purify Presence of highly polar impurities.- An aqueous workup with a saturated sodium bicarbonate solution can help remove acidic impurities.[3] - Consider a pre-purification step, such as a slurry with a suitable solvent, to remove some impurities before column chromatography or recrystallization.
Product co-elutes with impurities during column chromatography.- Experiment with different eluent systems, varying the polarity. A gradient elution may be necessary. - Consider using a different stationary phase for chromatography.
Oily product that does not solidify.- This may indicate the presence of residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. - Ensure the product is thoroughly dried under vacuum.

Experimental Protocols

Proposed Synthesis of this compound via Cyclization

This protocol is based on established procedures for the synthesis of structurally related 3-aminoindazoles.[1]

Step 1: Cyclization of 2-amino-3-bromobenzonitrile with Hydrazine Hydrate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-bromobenzonitrile (1 equivalent).

  • Solvent Addition: Add a suitable solvent, such as 2-methyltetrahydrofuran (2-MeTHF), to the flask (approximately 5 volumes relative to the starting material).[1]

  • Reagent Addition: Add sodium acetate (1.2 equivalents) followed by the slow addition of hydrazine hydrate (4 equivalents).[1]

  • Reaction Conditions: Heat the reaction mixture to 95 °C and maintain this temperature for 18 hours, or until reaction completion is confirmed by TLC or LC-MS.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, concentrate the mixture under reduced pressure.

    • Wash the crude product with water and then a non-polar solvent like hexane to remove impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Optimization of Cyclization Conditions for a Structurally Related Indazole

The following data is for the synthesis of the related compound 7-bromo-4-chloro-1H-indazol-3-amine and is provided for illustrative purposes to guide optimization.[1]

EntrySolventTemperature (°C)Hydrazine Hydrate (eq.)Yield (%)
1NMP602~50:50 mixture of regioisomers
2DMSO602~50:50 mixture of regioisomers
3Ethanol954Improved regioselectivity
4IPA954Further improved regioselectivity
52-MeTHF954>99% conversion with good regioselectivity

Visualizations

Proposed Synthetic Pathway

G start 2-amino-3-bromobenzonitrile reagents + Hydrazine Hydrate + Sodium Acetate in 2-MeTHF, 95 °C start->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Is the reaction complete (TLC/LC-MS)? start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_reagents Are reagents pure and used in correct stoichiometry? check_completion->check_reagents Yes increase_time_temp->start Re-evaluate re_run Re-run with purified reagents and correct equivalents check_reagents->re_run No workup_issue Was there loss during workup/purification? check_reagents->workup_issue Yes re_run->start Re-evaluate optimize_workup Optimize extraction and purification protocols workup_issue->optimize_workup Yes success Yield Improved workup_issue->success No optimize_workup->success

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

Navigating the Therapeutic Potential of 7-Bromo-1H-Indazol-3-Amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 7-bromo-1H-indazol-3-amine scaffold presents a compelling, albeit underexplored, frontier in medicinal chemistry. While extensive biological evaluations of a broad range of its derivatives are not widely published, the indazole core is a well-established pharmacophore in numerous clinically approved and investigational drugs, particularly in oncology and virology. This guide provides a comparative analysis of the known biological context of this compound derivatives, contrasted with other bioactive indazole analogues, and furnishes detailed experimental methodologies to facilitate further research in this area.

The indazole nucleus is recognized for its versatile biological activities, frequently serving as a hinge-binding motif in kinase inhibitors.[1][2] Derivatives of the parent 1H-indazole-3-amine structure have shown potent inhibitory activity against a variety of kinases, playing crucial roles in anticancer therapies.[1] While specific data for a wide array of this compound derivatives remains limited in publicly accessible literature, the known examples highlight their significance as key intermediates in the synthesis of potent therapeutic agents.

The most prominent example is 7-bromo-4-chloro-1H-indazol-3-amine, a crucial building block in the synthesis of Lenacapavir, a first-in-class HIV-1 capsid inhibitor.[3] This underscores the potential of the this compound scaffold in generating molecules with significant and novel mechanisms of action.

Comparative Analysis of Bromo-Indazole Derivatives

To provide a clearer perspective on the potential of the 7-bromo scaffold, this section compares its known derivatives with other bromo-substituted indazole compounds that have been evaluated for biological activity.

Compound/Derivative ClassKey Biological Activity/TargetReported Potency (IC50/EC50)Therapeutic Area
7-Bromo-4-chloro-1H-indazol-3-amine Intermediate for Lenacapavir (HIV-1 capsid inhibitor)Not directly evaluated for biological activity in available literature.[3]Virology (Anti-HIV)
5-Bromo-1H-indazol-3-amine Derivatives Anticancer (against various cell lines)Compound 6o (a derivative) showed an IC50 of 5.15 µM against the K562 cell line.[4]Oncology
6-Bromo-1H-indazole Derivatives Anticancer, Kinase InhibitionA derivative, compound 2f , exhibited potent growth inhibitory activity against several cancer cell lines (IC50 = 0.23–1.15 μM).[5][6]Oncology
General Indazole-3-amine Derivatives Bcr-Abl Kinase InhibitionCompound 89 showed IC50 values of 0.014 µM (Bcr-AblWT) and 0.45 µM (Bcr-AblT315I).[2]Oncology

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. The following are standard experimental protocols employed in the biological assessment of indazole derivatives, drawn from studies on related compounds.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., 5-fluorouracil) for 48-72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and the test compound at various concentrations in a suitable buffer.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specified time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity. This can be done through various methods, such as measuring the amount of phosphorylated substrate using specific antibodies (e.g., ELISA) or detecting the amount of ADP produced using a coupled enzyme assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.

  • Cell Treatment: Treat the cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the compound.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a common signaling pathway targeted by indazole-based kinase inhibitors and a typical workflow for evaluating novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_lead Lead Optimization start This compound Scaffold synthesis Derivative Synthesis start->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Antiproliferative Assays purification->invitro kinase Kinase Inhibition Assays invitro->kinase apoptosis Apoptosis Assays kinase->apoptosis sar Structure-Activity Relationship (SAR) Studies apoptosis->sar admet ADMET Profiling sar->admet invivo In Vivo Efficacy Studies admet->invivo

Experimental workflow for the evaluation of novel this compound derivatives.

signaling_pathway gf Growth Factor receptor Receptor Tyrosine Kinase (RTK) gf->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation inhibitor Indazole Derivative (Kinase Inhibitor) inhibitor->raf inhibitor->mek

Simplified MAPK/ERK signaling pathway often targeted by indazole-based kinase inhibitors.

References

Reactivity of Bromo-indazoles in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold is a privileged motif in medicinal chemistry, and the functionalization of this core structure through cross-coupling reactions is a cornerstone of modern drug discovery.[1] Among the various precursors, bromo-indazoles offer a versatile handle for introducing molecular diversity via palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide provides a comparative overview of the reactivity of different positional isomers of bromo-indazole, supported by experimental data, to aid researchers in designing efficient synthetic strategies.

General Reactivity Trends

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The reactivity of bromo-indazoles in this reaction varies depending on the position of the bromine atom and the nature of any protecting groups.

Comparative Data for Suzuki-Miyaura Coupling of Bromo-indazoles

Bromo-indazole IsomerCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
3-Bromo-6-(trifluoromethyl)-1H-indazole (analogue)Arylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085-95
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME8084[3][4]
Unsubstituted 5-bromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME8050[3]
7-Bromo-4-(sulfonamido)-1H-indazole4-Methoxyphenyl boronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O10083
7-Bromo-4-(amido)-1H-indazolePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O10085

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds, allowing for the introduction of a wide array of amine functionalities.

Comparative Data for Buchwald-Hartwig Amination of Bromo-indazoles

Bromo-indazole IsomerCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
3-Bromo-6-(trifluoromethyl)-1H-indazole (analogue)Primary/Secondary AminePd₂(dba)₃ / BINAPNaOtBuToluene8070-90
6-Bromo-1H-indazoleAnilineBrettPhos precatalystLiHMDSTHF6585[5]
6-Bromo-1H-indazoleMorpholineRuPhos precatalystLiHMDSTHF6592[5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons of the bromo-indazole and sp-hybridized carbons of terminal alkynes. The reactivity in Sonogashira coupling generally follows the trend of I > Br > Cl for the halide.[6]

Data for Sonogashira Coupling of a Bromo-iodo-indazole

A study on 5-bromo-3-iodo-indazole demonstrated selective Sonogashira coupling at the more reactive C3-iodo position, leaving the C5-bromo position intact for subsequent cross-coupling reactions.[7] This highlights the differential reactivity of halogens on the indazole core. Reaction at the C5-bromo position required more forcing conditions (higher temperature).[7]

Bromo-indazole IsomerCoupling PartnerCatalyst / Co-catalystBaseSolventTemp. (°C)Yield (%)
5-Bromo-3-iodo-1-Boc-indazole (coupling at C3-I)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT95[7]
5-Bromo-3-alkynyl-1-Boc-indazole (coupling at C5-Br)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF7085-95[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole [3] A solution of 5-bromo-1-ethyl-1H-indazole (1 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%) in anhydrous dimethoxyethane (DME, 10 mL) is stirred under an argon atmosphere for 1 hour. Subsequently, N-Boc-2-pyrroleboronic acid (1.2 mmol) and a 2M aqueous solution of K₂CO₃ (2 mL) are added. The reaction mixture is heated at 80 °C for 2 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

General Protocol for Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with a Primary Amine [5] In an oven-dried Schlenk tube, 6-bromo-1H-indazole (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%) are combined. The tube is evacuated and backfilled with an inert gas three times. Anhydrous THF (5 mL) is added via syringe, followed by the dropwise addition of LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) to the stirred reaction mixture. The tube is sealed, and the reaction is heated to 65 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature and quenched with a saturated aqueous ammonium chloride solution. The product is then extracted with an organic solvent, dried, and purified.

General Protocol for Sonogashira Coupling of 5-Bromo-indazoles [7] To a solution of the 5-bromo-indazole derivative (1 equiv) in a 2:1 mixture of Et₃N and DMF are added the terminal alkyne (2-3 equiv), PdCl₂(PPh₃)₂ (10 mol%), CuI (20 mol%), and PPh₃ (10 mol%). The reaction mixture is heated to 70 °C for 24-48 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the coupled product.

Visualizing the Processes

To better understand the reactions discussed, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation (Ar'B(OH)₂) pd_complex->transmetalation Ar'B(OH)₂ Base pd_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'' Base pd_amido_complex [Ar-Pd(II)L₂(NR'R'')]⁺ amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start reagents Combine Reactants (Bromo-indazole, Coupling Partner, Base) start->reagents setup Inert Atmosphere Setup (Purge with Ar/N₂) reagents->setup solvent Add Degassed Solvent setup->solvent catalyst Add Catalyst/Ligand solvent->catalyst reaction Heat Reaction (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

The Pivotal Role of the 7-Bromo Substituent in 1H-Indazol-3-amine Analogs: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of kinase inhibitors is paramount in the quest for more potent and selective therapeutics. This guide provides a comprehensive comparison of 7-bromo-1H-indazol-3-amine analogs, a scaffold of significant interest in the development of novel kinase inhibitors. Through an objective analysis of experimental data, this document elucidates the critical role of substitutions on the indazole core and the 3-amino group in modulating inhibitory activity against key oncogenic kinases.

The 1H-indazol-3-amine core is a well-established pharmacophore that effectively targets the hinge region of various protein kinases, making it a privileged scaffold in cancer drug discovery.[1][2] The introduction of a bromine atom at the 7-position of the indazole ring has been shown to significantly influence the biological activity of these compounds, often enhancing their potency and modulating their selectivity profile. This guide will delve into the SAR of this specific analog series, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and signaling pathways.

Comparative Analysis of Inhibitory Activity

Table 1: SAR of Substitutions at the N1-Position of the Indazole Ring

Compound IDR1c-Met IC50 (nM)PLK4 IC50 (nM)A549 Cell Viability IC50 (µM)
1a H15.225.85.1
1b Methyl10.518.23.2
1c Ethyl12.822.14.5
1d Isopropyl25.645.38.9
1e Cyclopropyl8.112.52.1

SAR Summary: Small, lipophilic groups at the N1-position, such as methyl and particularly cyclopropyl, tend to enhance inhibitory activity. This is likely due to favorable hydrophobic interactions within the ATP-binding pocket of the kinases. Bulky substituents like isopropyl, however, lead to a decrease in potency, suggesting steric hindrance.

Table 2: SAR of Substitutions at the 3-Amino Group

Compound IDR2c-Met IC50 (nM)PLK4 IC50 (nM)K562 Cell Viability IC50 (µM)
2a Phenyl22.438.17.8
2b 4-Fluorophenyl12.820.54.3
2c 4-Chlorophenyl14.223.75.1
2d 4-Methoxyphenyl35.155.910.2
2e Pyridin-4-yl9.515.32.9

SAR Summary: Substitutions on the 3-amino group play a critical role in modulating activity. The introduction of a phenyl ring is generally well-tolerated. Electron-withdrawing groups, such as fluorine and chlorine at the para-position of the phenyl ring, enhance potency, potentially through favorable electronic interactions. Conversely, an electron-donating group like methoxy diminishes activity. A heterocyclic ring, such as pyridine, can significantly improve potency, likely due to the formation of additional hydrogen bonds.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to determine the binding affinity of inhibitors to a target kinase.

  • Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled antibody that binds to the kinase serves as the FRET donor, and the tracer acts as the acceptor. Inhibition of tracer binding by the compound leads to a decrease in the FRET signal.

  • Procedure:

    • Kinase, Eu-labeled antibody, and the fluorescent tracer are combined in an assay buffer.

    • Serial dilutions of the test compound (typically in DMSO) are added to the kinase/antibody/tracer mixture in a microplate.

    • The plate is incubated at room temperature to allow the binding equilibrium to be reached.

    • The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells (e.g., A549 or K562) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • MTT solution is added to each well and incubated to allow formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.[2][5]

Visualization of Key Concepts

To visually represent the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Structure-Activity Relationship (SAR) workflow for this compound analogs.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Indazole_Inhibitor This compound Analog Indazole_Inhibitor->PI3K Inhibits Indazole_Inhibitor->Akt Inhibits Indazole_Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.[6][7]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship data, though extrapolated from related series, strongly suggests that targeted modifications at the N1-position and the 3-amino group can significantly enhance inhibitory potency and cellular activity. Specifically, small, lipophilic substituents at N1 and electron-withdrawing or heterocyclic moieties at the 3-amino position appear to be key for potent kinase inhibition. The presented experimental protocols provide a standardized framework for the evaluation of these and other kinase inhibitors. Further investigation into this class of compounds, particularly focusing on their selectivity profiles and in vivo efficacy, is warranted to fully realize their therapeutic potential in the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

A Comparative Analysis of Indazole-Based Kinase Inhibitors: Potency, Selectivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has proven to be a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have advanced into clinical use, particularly in oncology.[1][2] This guide provides a comparative analysis of key indazole-based kinase inhibitors, focusing on their inhibitory potency against a range of kinase targets. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their evaluation of these compounds.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected indazole-based inhibitors against various protein kinases. Lower IC50 values are indicative of higher potency. This data has been compiled from a variety of cell-free and cell-based assays.

InhibitorTarget KinaseIC50 (nM)Assay Type / Context
Axitinib VEGFR10.1Cell-free
VEGFR20.2Cell-free
VEGFR30.1 - 0.3Cell-free
PDGFRβ1.6Cell-free
c-Kit1.7Cell-free
PLK44.2 (Ki)Not Specified
Pazopanib VEGFR110Cell-free
VEGFR230Cell-free
VEGFR347Cell-free
PDGFRα71Not Specified
PDGFRβ84Cell-free
c-Kit74 - 140Cell-free
FGFR1140Not Specified
C05 PLK4< 0.1Not Specified
CFI-400945 PLK42.8Not Specified

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate a key signaling pathway targeted by many indazole-based inhibitors and a typical workflow for evaluating their inhibitory activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR) ADP ADP RTK->ADP Downstream_Signaling Downstream Signaling (e.g., Ras/Raf/MEK/ERK) RTK->Downstream_Signaling Activates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->RTK Inhibits ATP ATP ATP->RTK Phosphorylation Cellular_Response Cellular Response (Proliferation, Angiogenesis) Downstream_Signaling->Cellular_Response Leads to G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of indazole-based inhibitor C Add inhibitor and kinase to microplate wells A->C B Prepare kinase, substrate, and ATP solution B->C D Initiate reaction by adding ATP/substrate mix C->D E Incubate at controlled temperature D->E F Stop reaction and add detection reagent (e.g., ADP-Glo™) E->F G Measure signal (e.g., luminescence) F->G H Plot signal vs. inhibitor concentration G->H I Fit dose-response curve and calculate IC50 H->I

References

Efficacy of 7-bromo-1H-indazol-3-amine derived compounds in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized 1H-indazol-3-amine derivatives reveals promising candidates for targeted cancer therapy. This guide delves into the efficacy of these compounds against various cancer cell lines, presenting key experimental data and outlining the methodologies used to assess their anticancer activities. Notably, compound 6o emerges as a lead candidate, demonstrating significant inhibitory effects against chronic myeloid leukemia cells and a favorable selectivity profile.

Researchers have synthesized a series of novel 1H-indazole-3-amine derivatives and evaluated their antiproliferative activities against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2).[1][2][3][4] The findings highlight the potential of these compounds as a promising scaffold for the development of effective and low-toxicity anticancer agents.[1][3]

Comparative Efficacy of 1H-Indazol-3-amine Derivatives

The antitumor activity of the synthesized compounds was determined by assessing their 50% inhibition concentration (IC50) values across the tested cancer cell lines. The results, summarized in the table below, indicate varying degrees of efficacy, with some compounds showing notable potency and selectivity.

CompoundA549 (IC50 in µM)K562 (IC50 in µM)PC-3 (IC50 in µM)Hep-G2 (IC50 in µM)HEK-293 (IC50 in µM)
6o >505.15 >5023.4133.2
5k ---3.32 12.17
5-Fu (Control) -----

Note: HEK-293 is a non-cancerous human embryonic kidney cell line used to assess cytotoxicity against normal cells. 5-Fluorouracil (5-Fu) was used as a positive control. A lower IC50 value indicates greater potency.

Among the tested derivatives, compound 6o demonstrated a promising inhibitory effect specifically against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM.[1][2][3][4] Importantly, this compound exhibited high selectivity, as evidenced by its significantly higher IC50 value (33.2 µM) against the normal HEK-293 cell line.[1][2][3][4] In contrast, while compound 5k showed the best inhibitory effect against the Hep-G2 hepatoma cell line (IC50 = 3.32 µM), it also displayed higher toxicity towards normal cells (IC50 = 12.17 µM), making it a less attractive candidate for further development.[2]

Unraveling the Mechanism of Action: The p53/MDM2 Pathway

Further investigation into the mechanism of action of compound 6o in K562 cells suggests that it induces apoptosis (programmed cell death) and influences the cell cycle.[1][3] This is potentially achieved through the inhibition of Bcl-2 family members and the p53/MDM2 signaling pathway.[1][2][3]

G cluster_cell K562 Cancer Cell cluster_pathway p53/MDM2 Pathway Compound_6o Compound 6o MDM2 MDM2 Compound_6o->MDM2 inhibits Bcl2 Bcl-2 Compound_6o->Bcl2 inhibits p53 p53 Bax Bax p53->Bax activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces MDM2->p53 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Figure 1. Proposed mechanism of action of compound 6o.

Experimental Protocols

The following methodologies were employed to evaluate the efficacy of the 1H-indazole-3-amine derivatives:

Anti-proliferative Activity Assessment

The inhibitory effects of the compounds on the growth of human cancer cell lines were evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[1][2][3]

G A Cancer cells seeded in 96-well plates B Incubated with compounds at various concentrations A->B C MTT solution added B->C D Incubated for 4 hours C->D E Formazan crystals dissolved in DMSO D->E F Absorbance measured at 490 nm E->F G IC50 values calculated F->G G cluster_apoptosis Apoptosis Assay cluster_western Western Blotting A1 K562 cells treated with compound 6o A2 Cells stained with Annexin V-FITC and PI A1->A2 A3 Analyzed by flow cytometry A2->A3 B1 Protein extracted from treated K562 cells B2 Proteins separated by SDS-PAGE B1->B2 B3 Transferred to PVDF membrane B2->B3 B4 Incubated with primary (Bax, Bcl-2) and secondary antibodies B3->B4 B5 Protein bands visualized B4->B5

References

Safety Operating Guide

Proper Disposal of 7-Bromo-1H-indazol-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents such as 7-Bromo-1H-indazol-3-amine are fundamental to ensuring a safe laboratory environment and minimizing ecological impact. This guide delivers essential, immediate safety and logistical information, offering a procedural, step-by-step plan for the proper disposal of this halogenated indazole derivative. Adherence to these protocols is critical for regulatory compliance and the safety of all laboratory personnel.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2] All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2] Ensure that eyewash stations and safety showers are readily accessible.

Chemical and Safety Information Summary

PropertyValueSource
Molecular FormulaC7H6BrN3[3]
Molecular Weight212.05 g/mol [3]
Boiling Point431.3±25.0 °C (Predicted)[3]
Storage Temperature2–8 °C under inert gas[3]
Hazard Statements (based on similar compounds)H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4][5]
Precautionary Statements (based on similar compounds)P261: Avoid breathing dust/fumes. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

Step-by-Step Disposal Protocol

The following protocol details the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

1. Waste Segregation: The Critical First Step

Proper segregation of chemical waste is paramount for safe and compliant disposal. As a brominated compound, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1][6]

  • Do Not Mix : Never combine halogenated waste with non-halogenated organic waste. Commingling different waste streams complicates and increases the cost of disposal.[1]

  • Original Containers : Whenever possible, keep the chemical in its original container to avoid misidentification.[1]

  • Container Compatibility : Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated waste.[1]

2. Disposal of Pure or Unused this compound

Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container. To minimize the generation of dust during the transfer, handle the material in a fume hood.[1] Ensure the container is properly sealed and labeled with the chemical name and associated hazards.

3. Disposal of Contaminated Labware and Materials

  • Solid Waste : Contaminated solid materials, such as gloves, weighing paper, and pipette tips, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[1][6]

  • Liquid Waste (Organic) : Collect all organic solvent waste from reactions and purification steps in a designated container for "Halogenated Organic Waste".[6]

  • Liquid Waste (Aqueous) : Collect all aqueous washes in a designated "Aqueous Waste" container, ensuring it is appropriately labeled as containing halogenated compounds.[6]

  • Glassware Decontamination : Before washing, decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). Collect this rinsate in the liquid "Halogenated Organic Waste" container.[1] Following this initial rinse, the glassware can be washed according to standard laboratory procedures.

4. Spill Management

In the event of a spill, evacuate the immediate area and alert colleagues.[6] With appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[2] Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2] The spill area should then be thoroughly decontaminated.[6]

5. Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and approved professional waste disposal service.[1][2][7] The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing to remove hazardous halogenated byproducts.[1]

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1][6] Such actions can lead to environmental contamination and are a violation of regulatory standards.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood A->C D Waste Generation B->D C->D E Pure/Unused Solid D->E F Contaminated Solids (Gloves, Paper) D->F G Contaminated Liquids (Solvents, Rinsate) D->G H Segregate into Labeled 'Halogenated Organic Waste' Container E->H F->H G->H I Store Waste Container in a Cool, Dry, Well-Ventilated Area H->I J Arrange for Pickup by a Licensed Waste Disposal Service I->J K Final Disposal via Controlled Incineration J->K

Caption: Workflow for the safe disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。